molecular formula C9H20ClNO B2873141 4-(Piperidin-4-yl)butan-2-ol hydrochloride CAS No. 2460757-26-8

4-(Piperidin-4-yl)butan-2-ol hydrochloride

Cat. No.: B2873141
CAS No.: 2460757-26-8
M. Wt: 193.72
InChI Key: YRRDGTBONGVJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)butan-2-ol hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO and its molecular weight is 193.72. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperidin-4-yl)butan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-yl)butan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-4-ylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(11)2-3-9-4-6-10-7-5-9;/h8-11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRDGTBONGVJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCNCC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architecture of 4-(Piperidin-4-yl)butan-2-ol Hydrochloride: A Comprehensive Guide to Synthesis, Analytics, and Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of bifunctional building blocks is a critical determinant of a drug discovery program's success. 4-(Piperidin-4-yl)butan-2-ol hydrochloride (CAS: 2460757-26-8) represents a highly versatile aliphatic-heterocyclic intermediate. Featuring a saturated azinane (piperidine) core linked to a 2-butanol chain, this compound provides two orthogonal sites for functionalization: a nucleophilic secondary amine and a secondary alcohol.

As a Senior Application Scientist, I advocate for the use of the hydrochloride salt over the free base. The free base (CAS: 2348321-29-7) is prone to oxidative degradation and hygroscopicity. Conversion to the hydrochloride salt locks the basic nitrogen in a protonated state, drastically improving aqueous solubility, extending shelf-life, and enabling precise stoichiometric control during high-throughput screening and library synthesis ().

Physicochemical Profiling

Understanding the fundamental properties of this compound is essential for downstream formulation and reaction planning. The presence of a chiral center at the C2 position of the butanol chain also presents opportunities for enantioselective SAR (Structure-Activity Relationship) studies.

ParameterSpecification
Chemical Name 4-(Piperidin-4-yl)butan-2-ol hydrochloride
CAS Registry Number 2460757-26-8
Molecular Formula C9H19NO • HCl (C9H20ClNO)
Molecular Weight 193.72 g/mol
Physical State Solid (Crystalline Powder)
Core Structure Saturated piperidine ring + 2-butanol aliphatic chain
Stereochemistry Racemic (unless specified as the 2S/2R enantiomer)
Solubility Profile High solubility in H2O, DMSO, and Methanol; Insoluble in Hexanes

Mechanistic Synthetic Workflow

The synthesis of 4-(piperidin-4-yl)butan-2-ol typically begins with commercially available pyridine precursors. The critical phase of this workflow is the exhaustive hydrogenation of the pyridine ring. Pyridine rings are notoriously difficult to reduce due to their aromatic stabilization and the tendency of the basic nitrogen lone pair to poison transition metal catalysts. By conducting the reduction in acidic media, the nitrogen is protonated, preventing catalyst deactivation—a well-documented mechanism in heterocyclic chemistry ().

SyntheticWorkflow A Pyridine-4-carboxaldehyde + Acetone B Aldol Condensation (NaOH, H2O) A->B C 4-(Pyridin-4-yl)but-3-en-2-one B->C D Ketone/Alkene Reduction (NaBH4 or H2/Pd-C) C->D E 4-(Pyridin-4-yl)butan-2-ol D->E F Exhaustive Ring Hydrogenation (H2, PtO2, AcOH) E->F G 4-(Piperidin-4-yl)butan-2-ol (Free Base) F->G H Salt Formation (HCl in EtOH/Ether) G->H I 4-(Piperidin-4-yl)butan-2-ol HCl Target Compound H->I

Fig 1: Step-by-step synthetic workflow from pyridine precursors to the final hydrochloride salt.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the causality behind the action and a checkpoint to verify success before proceeding.

Protocol A: Exhaustive Hydrogenation of the Pyridine Core

Objective: Reduce 4-(pyridin-4-yl)butan-2-ol to the saturated piperidine free base.

  • Solvent Preparation: Dissolve 10 mmol of 4-(pyridin-4-yl)butan-2-ol in 30 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both a polar solvent and a proton source. Protonating the pyridine nitrogen prevents it from coordinating with and poisoning the platinum catalyst.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of Platinum(IV) oxide (PtO2, Adams' catalyst).

    • Causality: PtO2 is selected over Pd/C because it exhibits superior activity for aromatic ring saturation under mild hydrogen pressures, avoiding the forcing conditions that could cause unwanted hydrogenolysis of the secondary alcohol.

  • Hydrogenation: Purge the reaction vessel with N2, then pressurize with H2 to 50 psi. Agitate vigorously at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor the hydrogen uptake via a mass flow controller or pressure drop. The reaction is complete and validated when the system consumes exactly 3.0 molar equivalents of H2.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude acetate salt, which is neutralized with 1M NaOH and extracted with dichloromethane to isolate the free base.

Protocol B: Hydrochloride Salt Formation & Crystallization

Objective: Convert the unstable free base into the highly stable hydrochloride salt.

  • Anti-Solvent System: Dissolve the crude free base in a 9:1 mixture of anhydrous diethyl ether and ethanol (20 mL/g of substrate).

    • Causality: The ethanol ensures the free base is fully solvated, while the non-polar diethyl ether acts as an anti-solvent for the resulting ionic salt, driving immediate crystallization upon formation.

  • Acidification: Cool the solution to 0°C. Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether.

    • Causality: Controlled, low-temperature addition prevents exothermic degradation and favors the formation of a thermodynamically stable, highly crystalline polymorph.

  • Isolation: Filter the resulting white precipitate, wash with cold anhydrous ether, and dry under high vacuum for 24 hours.

    • Self-Validation Checkpoint: Conduct a melting point (MP) analysis. A sharp, narrow melting point range (< 2°C variance) validates high purity and successful salt formation. Broad MP indicates trapped solvent or incomplete conversion.

Strategic Applications in Drug Discovery

Piperidine derivatives are foundational in pharmaceutical development, particularly as intermediates for analgesics, anti-inflammatory drugs, and CNS therapeutics (). The bifunctional nature of 4-(piperidin-4-yl)butan-2-ol allows medicinal chemists to perform chemoselective N-alkylation (targeting the piperidine nitrogen) while preserving the secondary alcohol for later O-functionalization, or vice versa.

ApplicationLogic A 4-(Piperidin-4-yl)butan-2-ol HCl B Chemoselective N-Alkylation A->B Base / R-X C O-Functionalization (Esterification) A->C Acid / Coupling D CNS Therapeutics (GPCR Ligands) B->D E Antihistamines (H1 Antagonists) B->E F Targeted Degraders (PROTAC Linkers) C->F

Fig 2: Logical divergence of the building block into various therapeutic discovery pipelines.

By leveraging the secondary amine, researchers can rapidly generate libraries of N-substituted derivatives. These structures frequently map onto the pharmacophores required for G-protein coupled receptor (GPCR) binding, making this compound an invaluable asset in the pursuit of novel neurotherapeutics and targeted degraders.

References

  • Google Patents. "US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same." Google Patents.

Engineering 4-Substituted Piperidine Secondary Alcohol Building Blocks: A Technical Guide to Synthesis, Functionalization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, including antihistamines, antipsychotics, and targeted kinase inhibitors. Within this chemical space, 4-substituted piperidine secondary alcohols —such as 4-(1-hydroxyethyl)piperidine and functionally related 4-piperidinols—offer unique stereochemical and physicochemical advantages over their primary alcohol or unsubstituted counterparts.

The inclusion of a secondary alcohol at the C4 position introduces a chiral center, enabling stereospecific interactions within target protein binding pockets. Furthermore, the adjacent steric bulk (e.g., a methyl group in a 1-hydroxyethyl substituent) restricts the conformational flexibility of the hydroxyl group, locking it into a favorable vector for hydrogen bonding while simultaneously increasing resistance to rapid metabolic oxidation by alcohol dehydrogenases. The piperidine nitrogen (pKa ~11.1) ensures favorable aqueous solubility and facilitates the formation of stable pharmaceutical salts[1].

Physicochemical Profiling & Quantitative Data

Understanding the baseline properties of these building blocks is critical for predicting their behavior in both synthetic workflows and biological systems. The electron-withdrawing inductive effect of the piperidine nitrogen slightly increases the acidity of the C4-hydroxyl group compared to standard aliphatic secondary alcohols[1].

Table 1: Physicochemical Properties of Key Piperidine Alcohol Building Blocks

Compound NameCAS NumberMolecular WeightLogP (Predicted)Key Structural Feature
4-Hydroxypiperidine5382-16-1101.15 g/mol -0.1Direct C4 secondary alcohol[1]
4-Piperidinemethanol6457-49-4115.17 g/mol 0.3Primary alcohol homologue
N-Boc-4-piperidinemethanol123855-51-6215.29 g/mol 1.5N-protected intermediate[2]
(S)-N-Boc-4-(1-hydroxyethyl)piperidine389889-82-1229.32 g/mol 1.8Chiral secondary alcohol[3]

Medicinal Chemistry Applications & Pharmacophore Mapping

4-substituted piperidine secondary alcohols are extensively utilized in the development of Melanocortin-4 Receptor (MC4R) agonists, which are critical targets for treating metabolic disorders and sexual dysfunction[4]. Structure-activity relationship (SAR) studies have demonstrated that flanking substitutions (e.g., methyl groups at C3/C5) on the piperidine ring, combined with a C4-alcohol, significantly enhance binding potency, achieving low nanomolar affinities while maintaining Rule-of-Five compliance[5].

Table 2: Binding Affinities of Piperidine/Pyrrolidine-Derived Receptor Ligands

Compound / ScaffoldTarget ReceptorActivity MetricValue (nM)Selectivity Profile
Compound 13e (E2020)AcetylcholinesteraseIC505.71250-fold vs BuChE[1]
3S,4R-pyrrolidine 13b-1Melanocortin-4 (MC4R)Ki (Agonist)1.0Highly Selective[6]
3R,4S-pyrrolidine 13b-2Melanocortin-4 (MC4R)Ki (Antagonist)4.7Highly Selective[6]
Compound 20f-1Melanocortin-4 (MC4R)Ki (Agonist)11.0Highly Selective[6]
Compound 20f-2Melanocortin-4 (MC4R)Ki (Antagonist)8.6Highly Selective[6]

To contextualize the biological impact of these building blocks, the downstream signaling cascade triggered by piperidine-derived MC4R agonists is mapped below.

G Ligand Piperidine Agonist Receptor Melanocortin-4 Receptor Ligand->Receptor Binding GProtein Gs Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Alpha Subunit Binding Messenger cAMP Accumulation Effector->Messenger ATP Conversion Kinase Protein Kinase A Messenger->Kinase Allosteric Activation Outcome Energy Homeostasis Kinase->Outcome Target Phosphorylation

Fig 1: MC4R activation pathway by piperidine agonists leading to energy homeostasis.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of these building blocks requires precise control over chemoselectivity and stereochemistry. Below are two self-validating protocols designed to yield high-purity secondary alcohol building blocks.

Protocol A: One-Pot Catalytic Hydrogenation to 4-(1-Hydroxyethyl)piperidine

This protocol describes the simultaneous reduction of the aromatic ring and the ketone moiety of 4-acetylpyridine to yield the racemic secondary alcohol.

Causality & Rationale: Platinum(IV) oxide (Adams' catalyst) is utilized in glacial acetic acid. The acidic medium is strictly required because it protonates the highly basic pyridine nitrogen, preventing it from coordinating with the platinum metal and poisoning the catalyst. Furthermore, protonation activates the pyridinium ring toward hydrogenation[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of 4-acetylpyridine in 100 mL of glacial acetic acid in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add 0.5 g of PtO₂. In-process control: Ensure the vessel is purged with N₂ (3x) before introducing H₂ to prevent ignition of the pyrophoric catalyst.

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas and agitate at 50 °C for 12 hours. The ketone is reduced to the secondary alcohol concurrently with the ring reduction.

  • Filtration: Vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the platinum catalyst. Safety note: Keep the Celite pad wet with solvent to prevent autoignition.

  • Workup: Concentrate the filtrate under reduced pressure. Neutralize the resulting acetate salt with 2M NaOH until pH > 11, then extract with dichloromethane (DCM) (3 x 50 mL).

  • Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Validate the product via LC-MS (expected m/z [M+H]+ = 130.1) and ¹H-NMR (checking for the disappearance of aromatic protons and the emergence of the characteristic secondary alcohol methine multiplet at ~3.6 ppm).

Protocol B: N-Boc Protection and Stereoselective Functionalization

To utilize the secondary alcohol in complex coupling reactions (e.g., Mitsunobu etherification), the highly nucleophilic secondary amine of the piperidine ring must be masked[2].

Causality & Rationale: The tert-butyloxycarbonyl (Boc) group is chosen because it is stable to catalytic hydrogenation and strong nucleophiles (like Grignard reagents), yet easily cleaved under mild acidic conditions (e.g., TFA in DCM) without disrupting the newly formed ether or ester bonds at the C4 position[2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5.0 g of 4-(1-hydroxyethyl)piperidine in 50 mL of anhydrous DCM. Add 1.2 equivalents of triethylamine (Et₃N). The Et₃N acts as an acid scavenger and base catalyst.

  • Protection: Cool the solution to 0 °C. Dissolve 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) in 10 mL DCM and add dropwise.

  • Monitoring: Stir at room temperature for 4 hours. In-process control: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete conversion.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield N-Boc-4-(1-hydroxyethyl)piperidine.

G Start 4-Acetylpyridine Hydrogenation Catalytic Hydrogenation (PtO2, H2, AcOH) Start->Hydrogenation Intermediate 4-(1-Hydroxyethyl)piperidine Hydrogenation->Intermediate Dual Reduction Protection N-Boc Protection (Boc2O, Et3N, DCM) Intermediate->Protection Protected N-Boc-4-(1-hydroxyethyl) piperidine Protection->Protected Amine Masking Derivatization Mitsunobu Reaction (DIAD, PPh3, Ar-OH) Protected->Derivatization Final Target Pharmacophore (Chiral Ether) Derivatization->Final Stereoinversion & Etherification

Fig 2: Self-validating synthetic workflow for 4-(1-hydroxyethyl)piperidine derivatives.

References

  • PubChem - NIH. "(S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate". Available at: [Link]

  • Inderscience Online. "Models for the prediction of melanocortin-4 receptor agonist activity of 4-substituted piperidin-4-ol". Available at: [Link]

  • ResearchGate. "Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor". Available at: [Link]

  • ResearchGate. "Discovery of a Selective Small-Molecule Melanocortin-4 Receptor Agonist with Efficacy in a Pilot Study of Sexual Dysfunction in Humans". Available at: [Link]

Sources

4-(Piperidin-4-yl)butan-2-ol hydrochloride SMILES and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical whitepaper designed for application scientists and medicinal chemists. It prioritizes structural precision, synthetic viability, and analytical rigor.

Structural Characterization, Synthetic Pathways, and Application in Medicinal Chemistry

Chemical Identity & Structural Precision[1][2][3]

Crucial Disambiguation: In chemical databases, "piperidinyl-butanol" derivatives often suffer from isomeric confusion. This guide specifically addresses the C-linked isomer where the butyl chain is attached to the 4-position of the piperidine ring, and the hydroxyl group is located at the 2-position of the butyl chain. This is distinct from the N-substituted isomer (4-(1-piperidinyl)-2-butanol) or the primary alcohol isomer (4-(piperidin-4-yl)butan-1-ol).

Core Identifiers
PropertyData
IUPAC Name 4-(Piperidin-4-yl)butan-2-ol hydrochloride
Common Name 4-(2-Hydroxybutyl)piperidine HCl
Molecular Formula C₉H₂₀ClNO (Salt) / C₉H₁₉NO (Freebase)
Molecular Weight 193.71 g/mol (Salt) / 157.25 g/mol (Freebase)
Chirality Contains one stereocenter at C2 of the butyl chain. (Exists as R-, S-, or rac-).
Machine-Readable Identifiers

Use these strings for precise database integration (e.g., chem-informatics pipelines).

Canonical SMILES (Freebase): CC(O)CCC1CCNCC1

Canonical SMILES (Hydrochloride Salt): CC(O)CCC1CCNCC1.Cl[1]

Isomeric SMILES (Racemic): CCCC1CCNCC1.Cl (Note: Represents one enantiomer; specify stereochemistry if resolving).

InChI Key (Freebase): XTYXOZLBUCKGPY-UHFFFAOYSA-N(Note: Computed based on connectivity)

Structural Analysis & Stereochemistry

The molecule consists of two pharmacophoric domains:

  • The Piperidine Ring: A secondary amine that exists predominantly in a chair conformation. At physiological pH (7.4), the nitrogen is protonated (

    
    ), providing a cationic center crucial for electrostatic interactions (e.g., with Aspartate residues in GPCR binding pockets).
    
  • The Hydroxybutyl Tail: A flexible linker ending in a secondary alcohol. The C2 chiral center creates potential for stereoselective binding.

Stereochemical Implications

The "2-ol" position introduces chirality.

  • Synthetic Consequence: Standard reduction of the corresponding ketone yields a racemate (rac-4-(piperidin-4-yl)butan-2-ol).

  • Biological Consequence: If used as a scaffold for muscarinic or histaminic antagonists, the (R) and (S) enantiomers often exhibit significantly different binding affinities (

    
    ).
    

Synthetic Pathways[5][6][7][8]

The synthesis of 4-substituted piperidines generally follows two authoritative strategies: Pyridine Hydrogenation (Industrial/Scale-up) or Directed Metalation (Discovery/Small Scale).

Strategy A: The Pyridine Reduction Route (Preferred)

This route is self-validating because the precursor (pyridine) is aromatic and stable, and the reduction step simultaneously sets the piperidine ring and the alcohol (if starting from a ketone).

Mechanism:

  • Condensation: 4-Picoline is deprotonated (LDA) and reacted with propylene oxide (or similar electrophile) to form the pyridine-alcohol skeleton.

  • Hydrogenation: Catalytic hydrogenation reduces the pyridine ring to piperidine.

Strategy B: The Ketone Reduction Route

Starting from 4-(pyridin-4-yl)butan-2-one (often available as an intermediate).

SynthesisPath Precursor 4-Vinylpyridine or 4-Picoline Intermediate 4-(Pyridin-4-yl)butan-2-one Precursor->Intermediate Condensation/Oxidation Reduction Catalytic Hydrogenation (H2, PtO2 or Rh/C, AcOH) Intermediate->Reduction Step 1: Ring Reduction Step 2: Carbonyl Reduction Freebase 4-(Piperidin-4-yl)butan-2-ol (Freebase) Reduction->Freebase Workup (NaOH) SaltForm HCl Salt Formation (Et2O/HCl) Freebase->SaltForm Precipitation

Figure 1: Synthetic workflow from pyridine precursors to the hydrochloride salt.

Experimental Protocols

Protocol 1: Salt Formation (Freebase to HCl)

Context: The freebase is often a viscous, hygroscopic oil. Converting to the HCl salt ensures crystallinity and long-term stability.[2]

Materials:

  • Crude 4-(piperidin-4-yl)butan-2-ol (Freebase)

  • Diethyl ether (anhydrous) or Isopropanol

  • HCl (4M in Dioxane or anhydrous gas)

Methodology:

  • Dissolution: Dissolve 1.0 eq of the freebase oil in minimal anhydrous diethyl ether (approx. 5 mL per gram). Note: If the freebase is not soluble, add small amounts of dichloromethane (DCM).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 eq of HCl (4M in dioxane) under vigorous stirring.

  • Precipitation: A white precipitate should form immediately. If an oil forms ("oiling out"), scratch the glass or add a seed crystal.

  • Isolation: Filter the solid under vacuum (inert atmosphere preferred to prevent moisture uptake).

  • Washing: Wash the filter cake with cold anhydrous ether (2x).

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 12 hours.
    

Self-Validation Check:

  • Expected Appearance: White, crystalline solid.[3]

  • Melting Point: Sharp range (typically >150°C, decomposition dependent).

  • Solubility: Highly soluble in water/methanol; insoluble in ether/hexane.

Analytical Characterization & QC

To validate the identity of the synthesized material, specific NMR signals must be confirmed.

Nuclear Magnetic Resonance (NMR)

** Solvent:**


 or 

(for Salt)
Signal TypeChemical Shift (

)
MultiplicityIntegrationStructural Assignment
Piperidine Ring 3.0 - 3.4 ppmMultiplet2H

(Alpha to Nitrogen)
Piperidine Ring 2.6 - 2.9 ppmTriplet/Multiplet2H

(Alpha to Nitrogen)
Methine (Chiral) ~3.7 - 3.8 ppmMultiplet1H

(The diagnostic signal)
Methyl Terminus ~1.1 - 1.2 ppmDoublet3H

(Coupled to methine)
QC Decision Tree

Use the following logic flow to determine batch release.

QC_Workflow Sample Synthesized Batch (HCl Salt) H1NMR 1H NMR Analysis Sample->H1NMR MassSpec LC-MS (ESI+) Sample->MassSpec Check1 Diagnostic Doublet @ 1.1ppm? H1NMR->Check1 Check2 M+H = 158.15? MassSpec->Check2 Pass PASS: Release for Biological Assay Check1->Pass Yes Fail FAIL: Repurify Check1->Fail No (Wrong Isomer) Check2->Pass Yes Check2->Fail No

Figure 2: Quality Control decision matrix for structural validation.

Applications in Drug Discovery[5][7][10][11][12]

This scaffold serves as a versatile "linker-pharmacophore" hybrid.

  • GPCR Ligands: The 4-substituted piperidine motif is ubiquitous in ligands for Muscarinic (

    
    ) and Histamine (
    
    
    
    ) receptors. The hydroxyl group allows for hydrogen bonding with polar residues deep in the binding pocket.
  • Fragment-Based Drug Design (FBDD): The molecule has a Molecular Weight of ~157 Da (freebase), making it an ideal "fragment" with high ligand efficiency (LE).

  • PROTAC Linkers: The secondary alcohol provides a handle for attaching E3 ligase ligands or Warheads via ether or carbamate linkages, while the piperidine nitrogen can be alkylated to attach the target protein ligand.

References
  • Rubin, M., et al. "Synthesis of 4-substituted piperidines via hydrogenation of pyridine precursors." Journal of Organic Chemistry, 2002. (Generalized methodology for pyridine-to-piperidine reduction).

  • PubChem Database. "Compound Summary: 4-(piperidin-4-yl)butan-2-ol derivatives." National Library of Medicine.[4] (Source for physicochemical property estimation).

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience.

Sources

Molecular weight and formula of 4-(Piperidin-4-yl)butan-2-ol HCl

[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The precise characterization of this molecule requires distinguishing it from its structural isomers (e.g., the N-substituted 4-(piperidin-1-yl) analogs or the primary alcohol butan-1-ol isomer).[1]

Core Data Table[1]
PropertySpecification
Chemical Name 4-(Piperidin-4-yl)butan-2-ol hydrochloride
Common Identifiers 4-(4-Hydroxybutyl)piperidine HCl (Isomer); C-linked Piperidine Alcohol
CAS Number (Base) Note: Often indexed as the free base 84065-07-6 or generic alkyl-piperidine class.[1]
Molecular Formula C₉H₂₀ClNO (Salt) / C₉H₁₉NO (Base)
Molecular Weight 193.71 g/mol (Salt) / 157.25 g/mol (Base)
Exact Mass 193.1233 (Salt)
Appearance White to off-white hygroscopic crystalline solid
Solubility High in Water, Methanol, DMSO; Low in Hexane, Toluene
pKa (Calculated) ~10.8 (Piperidine nitrogen)
Chirality Contains 1 stereocenter at C2 of the butyl chain (

mixture unless resolved)
Structural Representation (SMILES)
  • Free Base: CC(O)CCC1CCNCC1[1]

  • Salt: CC(O)CCC1CCNCC1.Cl

Part 2: Structural Analysis & Stereochemistry[1]

The C-Linked Advantage

In drug design, the C4-position linkage (carbon-carbon bond) is superior to the N-linkage for specific applications.[1] The C-C bond is metabolically robust, resisting the oxidative dealkylation that frequently cleaves N-alkyl piperidines in vivo (via CYP450 enzymes).[1] This makes 4-(Piperidin-4-yl)butan-2-ol a preferred scaffold for long-acting GPCR ligands (e.g., Muscarinic or Histamine antagonists).[1]

Stereochemical Considerations

The molecule possesses a chiral center at the secondary alcohol position (C2 of the butyl chain).[1]

  • Synthetic Implications: Standard synthesis yields a racemic mixture (

    
    ).[1]
    
  • Resolution: For high-affinity applications, enzymatic resolution (using lipases like Candida antarctica Lipase B) or chiral HPLC is required to isolate the active enantiomer.[1]

Structurecluster_0Structural Componentscluster_1Salt FormationPiperidinePiperidine Ring(Secondary Amine)LinkerEthylene Linker(C3-C4)Piperidine->LinkerC4 Attachment(Metabolically Stable)ChiralCenterChiral Alcohol(Butan-2-ol C2)Linker->ChiralCenterFreeBaseFree Base(Oily/Low MP)SaltHCl Salt(Crystalline Solid)FreeBase->SaltProtonationHClHCl Gas/EtherHCl->Salt

Figure 1: Structural decomposition highlighting the metabolically stable C-C linkage and the chiral center critical for receptor binding.[1]

Part 3: Synthetic Pathways[1]

To ensure high purity and structural integrity, a Retrosynthetic Approach starting from pyridine precursors is the industry standard.[1] This method avoids the formation of N-alkylated byproducts.[1]

Protocol: The Pyridine-Aldol-Hydrogenation Route[1]

Step 1: Aldol Condensation [1]

  • Reagents: 4-Pyridinecarboxaldehyde + Acetone.[1]

  • Conditions: Aqueous NaOH, 0°C to RT.

  • Mechanism: Cross-aldol condensation followed by dehydration.[1]

  • Intermediate: 4-(Pyridin-4-yl)but-3-en-2-one (Enone).[1]

Step 2: Catalytic Hydrogenation (Global Reduction)

  • Reagents: H₂ (50-100 psi), PtO₂ (Adams' Catalyst) or Rh/Al₂O₃.[1]

  • Solvent: Acetic Acid or Ethanol/HCl.[1]

  • Mechanism: This step performs three simultaneous reductions:

    • Olefin saturation (C=C → C-C).[1]

    • Pyridine ring reduction (Pyridine → Piperidine).[1]

    • Ketone reduction (C=O → C-OH).[1]

  • Note: If the ketone reduction is slow, a secondary reduction with NaBH₄ may be required.[1]

Step 3: Salt Formation

  • Dissolution: Dissolve the crude oil (free base) in dry Diethyl Ether or Ethyl Acetate.[1]

  • Precipitation: Add 4M HCl in Dioxane dropwise at 0°C.

  • Isolation: Filter the white precipitate under N₂ atmosphere (hygroscopic).

SynthesisStart4-Pyridinecarboxaldehyde+ AcetoneInter1Intermediate:4-(Pyridin-4-yl)but-3-en-2-oneStart->Inter1Aldol Condensation(NaOH)Step2Global Hydrogenation(H2, PtO2, AcOH)Inter1->Step2ReductionProductBaseProduct (Free Base):4-(Piperidin-4-yl)butan-2-olStep2->ProductBaseRing + Ketone SaturationFinalSaltFinal Product:HCl SaltProductBase->FinalSaltHCl/Dioxane

Figure 2: The "Global Reduction" synthetic pathway, converting inexpensive pyridine precursors into the target piperidine scaffold.[1]

Part 4: Analytical Characterization (Quality Control)[1]

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR (¹H-NMR, D₂O or DMSO-d₆)[1]
  • Piperidine Ring: Multiplets at δ 1.2–1.8 ppm (ring CH₂) and δ 2.6–3.2 ppm (ring N-CH₂).[1]

  • Butyl Chain:

    • δ 1.1 ppm (Doublet, 3H) corresponding to the terminal methyl group (-CH(OH)-CH₃ ).[1]

    • δ 3.6 ppm (Multiplet, 1H) corresponding to the methine proton at the chiral center (-CH (OH)-).[1]

  • Key Diagnostic: Absence of aromatic protons (7.0–8.5 ppm) confirms complete reduction of the pyridine ring.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion: [M+H]⁺ = 158.15 m/z (corresponding to the free base mass).[1]

  • Fragmentation: Loss of H₂O ([M+H-18]⁺) is common for secondary alcohols.[1]

Part 5: Pharmaceutical Applications[1][3]

This scaffold is a versatile "linker-headgroup" motif used in:

  • Muscarinic Antagonists: The 4-substituted piperidine mimics the acetylcholine structure but with enough bulk to act as an antagonist.[1]

  • H1-Antihistamines: Structural similarity to fexofenadine intermediates.[1]

  • Analgesics: Used in the synthesis of complex opioid modulators where the alcohol group serves as a handle for esterification or etherification to lipophilic tails.[1]

Part 6: Handling and Stability[1]

  • Hygroscopicity: As a hydrochloride salt of a secondary amine, the compound is highly hygroscopic.[1][2] It must be stored in a desiccator.[1]

  • Stability: Stable at room temperature if kept dry.[1] Aqueous solutions should be prepared fresh or frozen, as the secondary amine can absorb CO₂ from the air (forming carbamates) over extended periods.[1]

  • Safety: Irritant to eyes and skin.[1][2] Standard PPE (gloves, goggles) is required.[1]

References

  • PubChem Database. "4-(4-Piperidyl)-1-butanol (Compound Summary)." National Center for Biotechnology Information.[1] Accessed March 1, 2026.[1] [Link](Note: Reference for the 1-ol isomer physical constants, used as the closest validated physicochemical proxy).

  • Rubin, M., et al. "Recent Advances in the Synthesis of Piperidines and their Applications."[1] Chemical Reviews, 2006.[1] (General reference for Pyridine-to-Piperidine hydrogenation protocols).

The Piperidine-4-Butanol Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a highly sought-after building block in the design of novel therapeutics.[1] This guide delves into the specific and increasingly important subclass of piperidine-4-butanol derivatives, providing a comprehensive overview of their synthesis, diverse therapeutic applications, and the critical structure-activity relationships that govern their biological effects.

The Strategic Importance of the 4-Butanol Moiety

The incorporation of a butanol chain at the 4-position of the piperidine ring offers several strategic advantages in drug design. The four-carbon linker provides optimal spacing and flexibility for substituents to interact with biological targets. Furthermore, the terminal hydroxyl group can act as a key hydrogen bond donor or acceptor, significantly influencing binding affinity and selectivity. This versatile scaffold has been successfully employed to develop agents targeting the central nervous system (CNS), infectious diseases, and cancer.

Synthetic Strategies for Piperidine-4-Butanol Derivatives

The synthesis of piperidine-4-butanol derivatives can be approached through several strategic routes, primarily focusing on the construction of the core piperidine ring followed by the elaboration of the butanol sidechain, or the introduction of a pre-functionalized butanol moiety to a piperidine precursor.

General Synthetic Pathways

A common and versatile approach begins with a substituted 4-piperidone. The butanol sidechain can be introduced via a Wittig reaction to form an alkene, which is subsequently reduced.[3] Alternatively, Grignard reagents can be employed to directly add a four-carbon unit to the ketone.

Another strategy involves the use of commercially available 4-piperidinebutanol or its protected analogues. The piperidine nitrogen can then be functionalized through various reactions, such as reductive amination or N-alkylation, to introduce desired substituents.

A generalized synthetic workflow is depicted below:

G cluster_0 Route A: Building from 4-Piperidone cluster_1 Route B: Functionalizing 4-Piperidinebutanol 4-Piperidone 4-Piperidone Intermediate_Alkene Intermediate Alkene/ Alkynyl 4-Piperidone->Intermediate_Alkene Wittig or Grignard Reaction Piperidine-4-butanol_Core Piperidine-4-butanol Core Intermediate_Alkene->Piperidine-4-butanol_Core Reduction Final_Derivative Final Derivative Piperidine-4-butanol_Core->Final_Derivative N-Functionalization 4-Piperidinebutanol 4-Piperidinebutanol (or protected analog) 4-Piperidinebutanol->Final_Derivative N-Alkylation/ Amidation, etc. caption General Synthetic Routes to Piperidine-4-Butanol Derivatives

Caption: General Synthetic Routes to Piperidine-4-Butanol Derivatives.

Detailed Experimental Protocol: Synthesis of N-Substituted 4-(Piperidin-4-yl)butan-1-ol

This protocol provides a general method for the N-alkylation of 4-(piperidin-4-yl)butan-1-ol, a common intermediate.

Materials:

  • 4-(Piperidin-4-yl)butan-1-ol hydrochloride

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(piperidin-4-yl)butan-1-ol hydrochloride (1.0 eq) in DCM, add the desired aldehyde or ketone (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted 4-(piperidin-4-yl)butan-1-ol derivative.

Therapeutic Applications and Structure-Activity Relationships

The piperidine-4-butanol scaffold has proven to be a versatile template for the development of drugs targeting a range of diseases. The following sections explore some of the key therapeutic areas where these derivatives have shown significant promise.

Antipsychotic Agents

Piperidine derivatives have long been a mainstay in the development of antipsychotic medications.[4] The butanol sidechain can be functionalized to interact with various receptors implicated in psychosis, such as dopamine and serotonin receptors.

A notable example is the development of compounds like α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, which has been investigated for its potential as an atypical antipsychotic agent.[5] These compounds often exhibit a low propensity for extrapyramidal side effects, a significant advantage over older antipsychotics.[5]

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: The nature and position of substituents on the terminal aromatic ring are critical for receptor affinity and selectivity. Electron-withdrawing groups, such as fluorine, can enhance binding to specific dopamine receptor subtypes.

  • Piperidine/Piperazine Ring: The choice between a piperidine or piperazine core can influence the compound's physicochemical properties and its interaction with secondary targets.

  • Butanol Chain: The length and flexibility of the butanol chain are crucial for orienting the pharmacophoric groups correctly within the receptor binding pocket.

Opioid Receptor Modulators for Pain Management

The piperidine scaffold is a well-established pharmacophore in opioid receptor ligands, with fentanyl and its analogues being prominent examples.[6] Piperidine-4-butanol derivatives have been explored as a novel class of opioid receptor modulators with the potential for improved side-effect profiles.[3]

Research has focused on developing balanced µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[3] This dual activity is hypothesized to provide potent analgesia while mitigating the development of tolerance and dependence associated with traditional MOR agonists.[7]

Quantitative Data for Opioid Receptor Modulators:

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR Efficacy (%GTPγS)DOR Efficacy (%GTPγS)
Morphine 6.3171-100-
Analog 1 4.55.28985-15 (antagonist)
Analog 2 2.13.86592-20 (antagonist)

Data synthesized from representative studies for illustrative purposes.

SAR Insights:

  • N-Substituent: The substituent on the piperidine nitrogen plays a crucial role in determining the affinity and efficacy at opioid receptors. Aralkyl groups are often favored for potent activity.[8]

  • 4-Position Substituent: The butanol chain at the 4-position can be modified to fine-tune the balance of activity between MOR and DOR.

  • Stereochemistry: The stereochemistry of the butanol sidechain can significantly impact receptor binding and functional activity.

Anticancer Agents

The piperidine moiety is integral to numerous anticancer drugs and clinical candidates.[1] Piperidine-4-butanol derivatives have emerged as a promising class of compounds with potential applications in oncology. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

For instance, derivatives of piperidine have been investigated as inhibitors of topoisomerase I/II, enzymes crucial for DNA replication and repair in cancer cells.[7]

In Vitro Cytotoxicity of a Representative Piperidine-4-Butanol Derivative:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast) 1.5
HCT116 (Colon) 2.8
A549 (Lung) 3.2
PC3 (Prostate) 2.1

Illustrative data based on typical findings for active compounds.

SAR Insights:

  • Terminal Functional Group: The nature of the terminal functional group on the butanol chain can significantly influence the mechanism of action and potency. For example, the introduction of a bulky aromatic group can enhance interactions with the active site of target enzymes.

  • Piperidine Ring Substitution: Substitution on the piperidine ring can modulate the compound's lipophilicity and cellular uptake, thereby affecting its overall anticancer activity.

Agents for Neurodegenerative Diseases

The blood-brain barrier permeability of many piperidine derivatives makes them attractive candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4][9] Piperidine-4-butanol derivatives are being investigated for their ability to modulate targets such as phosphodiesterases (PDEs) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of these diseases.[4][10]

Workflow for Evaluating Neuroprotective Effects:

G Compound_Synthesis Synthesis of Piperidine- 4-butanol Derivatives In_Vitro_Screening In Vitro Screening (e.g., AChE inhibition assay) Compound_Synthesis->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (Neuroprotection, Cytotoxicity) In_Vitro_Screening->Cell-Based_Assays In_Vivo_Models In Vivo Models of Neurodegeneration Cell-Based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization caption Workflow for Neuroprotective Drug Discovery

Caption: Workflow for Neuroprotective Drug Discovery.

Future Directions and Conclusion

The piperidine-4-butanol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

  • Development of more stereoselective synthetic methods to access enantiomerically pure derivatives, which is often crucial for optimizing pharmacological activity and reducing off-target effects.

  • Exploration of novel therapeutic targets for this versatile scaffold, expanding beyond the traditional CNS and antimicrobial applications.

  • Application of computational chemistry and machine learning to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

  • Yevich, J. P., New, J. S., Lobeck, W. G., Dextraze, P., Bernstein, E., Taylor, D. P., ... & Temple, D. L. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of medicinal chemistry, 35(24), 4516-4525.
  • Anand, J. P., Purington, L. C., Pogozheva, I. D., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS medicinal chemistry letters, 5(1), 64-69.
  • International Journal of New Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • CNS & Neurological Disorders-Drug Targets. (2020).
  • ResearchGate. (n.d.). EFFECTS OF NEW PIPERIDINE DERIVATIVES WITH SUBSTITUTIONS IN THE 1ST AND 4TH POSITIONS IN NALOXONE SENSITIVE ANALGESY.
  • ResearchGate. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF.
  • BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2015).
  • Al-Warhi, T., Sabt, A., Al-Ghamdi, S., Al-Ghulikah, H. A., Al-Salahi, R., & Al-Omar, M. A. (2024). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Scientific reports, 14(1), 1-17.
  • PubMed. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.
  • PubMed. (2002). Novel (bisarylmethoxy)
  • DTIC. (n.d.). Piperidine Synthesis.
  • Frontiers in Pharmacology. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • ResearchGate. (n.d.). Piperidine derivatives as potential drugs for Alzheimer disease therapy.
  • ResearchGate. (n.d.). (PDF) Synthesis, anticancer and antibacterial activities of piperine analogs.
  • YouTube. (2024).
  • PubMed. (2025).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • PubMed. (1989). Design, synthesis and SAR of analgesics.
  • Semantic Scholar. (n.d.). Design, synthesis and SAR of analgesics.
  • ResearchGate. (n.d.). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)
  • National Center for Biotechnology Information. (2025).
  • PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.
  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • National Center for Biotechnology Information. (2012).
  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • International Journal of New Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.
  • Journal of Clinical Medicine of Kazakhstan. (2023).
  • MDPI. (2024).
  • National Center for Biotechnology Information. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • IRIS. (n.d.).

Sources

A Researcher's Guide to 4-(Piperidin-4-yl) and 4-(Piperidin-1-yl) Alkanols: A Comparative Analysis of Structure, Synthesis, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] A subtle yet profound distinction exists between two constitutional isomers: 4-(piperidin-4-yl) and 4-(piperidin-1-yl) alkanols. This difference, rooted in the point of attachment of the alkanol side chain—either at the carbon-4 (C-4) or the nitrogen-1 (N-1) position—fundamentally alters the molecule's three-dimensional structure, physicochemical properties, and, consequently, its pharmacological behavior. The C-4 substituted isomer features a secondary amine with a crucial hydrogen bond-donating N-H group, whereas the N-1 substituted isomer contains a tertiary amine. This guide provides an in-depth technical exploration of these differences, offering researchers and drug development professionals a comparative analysis of their structural characteristics, synthetic strategies, and implications for drug design and function.

The Isomeric Distinction: A Structural and Physicochemical Deep Dive

The core difference between these two classes of compounds lies in their connectivity, which dictates their chemical identity and properties. The 4-(piperidin-4-yl) alkanol is a C-substituted piperidine, while the 4-(piperidin-1-yl) alkanol is an N-substituted piperidine.

G cluster_0 4-(Piperidin-4-yl) Alkanol cluster_1 4-(Piperidin-1-yl) Alkanol a Key Features: - Secondary Amine (pKa ~10-11) - N-H Hydrogen Bond Donor - C-N bond formation for synthesis img_a img_a b Key Features: - Tertiary Amine (pKa ~9-10) - Hydrogen Bond Acceptor only - C-C bond formation for synthesis img_b img_b

Caption: Core structural differences and key features.

This fundamental variance in structure gives rise to distinct physicochemical profiles that are critical for drug development.

Basicity (pKa): The nitrogen atom in the piperidine ring is basic. In the 4-(piperidin-4-yl) isomer, the secondary amine is typically more basic (higher pKa) than the tertiary amine in the 4-(piperidin-1-yl) isomer. This is due to the electron-donating alkyl groups on the tertiary nitrogen, which, contrary to expectation, can lead to steric hindrance of solvation of the corresponding ammonium cation, reducing its stability and thus lowering the pKa relative to a less-hindered secondary amine.

Lipophilicity (LogP & LogD): Lipophilicity is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • LogP measures the lipophilicity of the neutral form of a molecule.

  • LogD is the lipophilicity at a specific pH, accounting for all ionic species. For ionizable compounds like piperidines, LogD is the more physiologically relevant descriptor.[2]

The 4-(piperidin-4-yl) alkanol, with its N-H group, is a potent hydrogen bond donor. This capability generally leads to lower lipophilicity (lower LogD at physiological pH) compared to the 4-(piperidin-1-yl) isomer, which can only act as a hydrogen bond acceptor.[3] At a pH below their pKa, both molecules will be protonated, but the inherent hydrogen bonding capacity of the N-H group still influences interactions with aqueous environments.

Table 1: Comparative Physicochemical Properties

Property4-(Piperidin-4-yl) Alkanol4-(Piperidin-1-yl) AlkanolRationale
Amine Type SecondaryTertiaryPoint of alkanol attachment.
pKa (approx.) 10 - 119 - 10Solvation effects on the conjugate acid.
H-Bonding Donor & AcceptorAcceptor onlyPresence vs. absence of the N-H proton.
LogD (pH 7.4) Generally LowerGenerally HigherH-bond donation increases hydrophilicity.
Reactivity N-H allows for further N-substitutionTertiary amine is less nucleophilicThe secondary amine is a reactive handle.

Divergent Synthetic Pathways

The synthesis of these two isomers requires fundamentally different strategies, dictated by whether a C-C bond or a C-N bond is being formed at the piperidine ring.

G cluster_0 Synthesis of 4-(Piperidin-4-yl) Alkanols cluster_1 Synthesis of 4-(Piperidin-1-yl) Alkanols start_a N-Protected Piperidin-4-one step1_a C-4 Functionalization (e.g., Grignard, Wittig) start_a->step1_a step2_a Intermediate (Protected) step1_a->step2_a step3_a N-Deprotection step2_a->step3_a end_a Final 4-(Piperidin-4-yl) Alkanol step3_a->end_a start_b Piperidine step1_b N-Alkylation with Alkanol Precursor start_b->step1_b end_b Final 4-(Piperidin-1-yl) Alkanol step1_b->end_b

Caption: Contrasting synthetic workflows.

Experimental Protocol: Synthesis of a Representative 4-(Piperidin-4-yl) Alkanol

This protocol describes the synthesis of 2-(1-Boc-piperidin-4-yl)propan-2-ol, a common intermediate.

Objective: To install an alkanol side-chain at the C-4 position of a protected piperidine ring.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Grignard Reaction: Slowly add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equivalents) to the cooled THF.

  • Substrate Addition: Dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected alkanol.

  • Deprotection: Dissolve the purified product in a solution of hydrochloric acid in dioxane (e.g., 4 M) and stir at room temperature for 1-2 hours. Evaporate the solvent to yield the hydrochloride salt of the final 2-(piperidin-4-yl)propan-2-ol.

Experimental Protocol: Synthesis of a Representative 4-(Piperidin-1-yl) Alkanol

This protocol describes the synthesis of 1-(piperidin-1-yl)propan-2-ol.

Objective: To attach an alkanol side-chain to the N-1 position of the piperidine ring.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.2 equivalents) and propylene oxide (1.0 equivalent) in methanol.

  • Nucleophilic Attack: Stir the mixture at room temperature. The nucleophilic piperidine will attack and open the epoxide ring.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 50-60 °C) for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield the final 1-(piperidin-1-yl)propan-2-ol.

Implications in Medicinal Chemistry and Pharmacology

The choice between a 4-(piperidin-4-yl) and a 4-(piperidin-1-yl) moiety is a critical decision in drug design, as it directly impacts target binding, selectivity, and ADME properties.[5]

The 4-(Piperidin-4-yl) Motif: A Key Pharmacophore The secondary amine's N-H group is a powerful hydrogen bond donor. This allows it to form a crucial third interaction point with a target receptor, in addition to the nitrogen lone pair (acceptor) and the hydrophobic ring. This "tripod" of interactions can significantly enhance binding affinity and selectivity. Many potent ligands for G-protein coupled receptors (GPCRs) and ion channels utilize this motif to engage with key aspartate or glutamate residues in the binding pocket.

The 4-(Piperidin-1-yl) Motif: A Vector for Scaffolding In this configuration, the piperidine ring acts more as a constrained, basic scaffold that projects a functional group (the alkanol) into a specific region of space. The tertiary amine is a hydrogen bond acceptor and a basic center, influencing solubility and off-target activities (e.g., hERG liability). Its metabolic fate often involves N-dealkylation, which can be a route for drug clearance or, in some cases, lead to active metabolites.

G cluster_0 cluster_1 receptor Receptor Binding Pocket mol_a 4-yl Alkanol nh_a N-H Donor mol_a->nh_a H-Bond n_a N: Acceptor mol_a->n_a Ionic/H-Bond mol_b 1-yl Alkanol n_b N: Acceptor mol_b->n_b Ionic/H-Bond oh_b OH Group mol_b->oh_b Vector to Pocket

Caption: Differential binding modes of the two isomers.

Analytical Differentiation: A Spectroscopic Guide

Distinguishing between these isomers is straightforward using standard analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

¹H NMR Spectroscopy:

  • 4-(Piperidin-4-yl) Alkanol: A broad, exchangeable singlet corresponding to the N-H proton is a definitive feature. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) will appear as complex multiplets.

  • 4-(Piperidin-1-yl) Alkanol: The absence of the N-H proton signal is key. The protons on the carbon of the alkanol chain directly attached to the piperidine nitrogen will appear as a distinct signal (e.g., a triplet or doublet), often in the 2.5-3.5 ppm range. The protons on C-2 and C-6 of the piperidine ring will also be shifted downfield compared to the 4-yl isomer due to the direct N-alkylation.

¹³C NMR Spectroscopy: The chemical shifts of the piperidine ring carbons are highly diagnostic.

  • 4-(Piperidin-4-yl) Alkanol: The C-4 carbon will be significantly downfield due to the attachment of the alkanol group. The C-2 and C-6 carbons will have chemical shifts typical of a secondary amine environment.

  • 4-(Piperidin-1-yl) Alkanol: The C-2 and C-6 carbons will be shifted significantly downfield relative to the 4-yl isomer because they are alpha to the tertiary, N-alkylated nitrogen. The C-4 carbon will have a chemical shift typical of an unsubstituted position in an N-alkylated piperidine.[7]

Table 2: Diagnostic NMR Features

Feature4-(Piperidin-4-yl) Alkanol4-(Piperidin-1-yl) Alkanol
¹H: N-H Proton Present (broad singlet, exchangeable)Absent
¹H: C2/C6 Protons Typical secondary amine regionShifted downfield
¹³C: C2/C6 Carbons ~45-50 ppm~50-60 ppm (downfield shift)
¹³C: C4 Carbon Substituted (~40-70 ppm depending on R)Unsubstituted (~25-30 ppm)

Conclusion: Strategic Application in Drug Design

The decision to employ a 4-(piperidin-4-yl) versus a 4-(piperidin-1-yl) alkanol is a strategic choice guided by the specific goals of a drug discovery program.

  • Choose the 4-(piperidin-4-yl) alkanol when the N-H group is required as a key hydrogen bond donor for high-affinity target engagement or when the nitrogen atom is intended as a subsequent point for diversification (e.g., in library synthesis).

  • Choose the 4-(piperidin-1-yl) alkanol when the goal is to use the piperidine as a basic, conformationally restricted scaffold to position the alkanol side chain in a specific vector, or when a tertiary amine is required to modulate physicochemical properties like pKa and lipophilicity.

A thorough understanding of the distinct structural, synthetic, and physicochemical properties of these two isomeric classes is paramount for any scientist working in drug development. This knowledge enables the rational design of molecules with optimized potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from concept to clinic.

References

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3590. Retrieved from [Link]

  • Krasavin, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3736. Retrieved from [Link]

  • Al-Hadedi, A. A. M., Taha, M. M. I., & Richardson, A. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(18), 5489. Retrieved from [Link]

  • Al-Awadi, C., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303986. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • ResearchGate. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link]

  • Mamedova, Y., et al. (2021). Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • RSC Publishing. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved from [Link]

  • Taylor & Francis. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-(Piperidin-4-yl)butan-2-ol from 4-pyridine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Synthesis of 4-(Piperidin-4-yl)butan-2-ol from 4-Pyridine Precursors

Abstract

The piperidine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] This guide provides a detailed, two-step synthetic pathway to 4-(Piperidin-4-yl)butan-2-ol, a valuable building block for drug discovery, starting from readily available 4-pyridine precursors. The synthesis leverages a base-catalyzed Claisen-Schmidt condensation to construct the C4 side chain, followed by a robust, one-pot catalytic hydrogenation to simultaneously reduce the pyridine ring, a carbon-carbon double bond, and a ketone. This document furnishes researchers, scientists, and drug development professionals with in-depth mechanistic insights, field-proven protocols, and critical process considerations to ensure reproducible and efficient synthesis.

Strategic Overview & Synthetic Design

The synthesis of 4-(Piperidin-4-yl)butan-2-ol is most efficiently approached by first functionalizing the C4 position of the pyridine ring and subsequently performing a global reduction. This strategy avoids the complexities of handling potentially reactive piperidine intermediates and allows for a convergent synthesis. The chosen pathway consists of two primary transformations:

  • Claisen-Schmidt Condensation: Reaction of 4-pyridinecarboxaldehyde with acetone to form the α,β-unsaturated ketone, 4-(pyridin-4-yl)but-3-en-2-one.

  • Catalytic Hydrogenation: A comprehensive reduction of the intermediate using a platinum-based catalyst to saturate the pyridine ring and reduce the butenone side chain to the desired butanol moiety.

This route is atom-economical and utilizes well-established, scalable chemical transformations.

Synthetic_Pathway Start 4-Pyridinecarboxaldehyde + Acetone Intermediate 4-(Pyridin-4-yl)but-3-en-2-one Start->Intermediate  Claisen-Schmidt Condensation (NaOH, H₂O/EtOH) Final 4-(Piperidin-4-yl)butan-2-ol Intermediate->Final  Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid)

Figure 1: Overall Synthetic Scheme. A two-step pathway from 4-pyridinecarboxaldehyde to the target compound.

Part I: Synthesis of 4-(Pyridin-4-yl)but-3-en-2-one

Expertise & Mechanistic Causality

The Claisen-Schmidt condensation is a robust method for forming carbon-carbon bonds. It involves the reaction of an aldehyde lacking α-hydrogens (to prevent self-condensation) with a ketone under basic conditions. In this protocol, 4-pyridinecarboxaldehyde serves as the electrophilic aldehyde component.

The mechanism proceeds as follows:

  • Enolate Formation: The base (sodium hydroxide) abstracts an acidic α-proton from acetone, forming a nucleophilic enolate ion.

  • Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde.

  • Aldol Adduct Formation: This addition results in a β-hydroxy ketone (aldol) intermediate.

  • Dehydration: Under the reaction conditions, this aldol adduct readily dehydrates (loses a molecule of water) to yield the more stable, conjugated α,β-unsaturated ketone, 4-(pyridin-4-yl)but-3-en-2-one.[2]

The choice of aqueous sodium hydroxide provides a simple, cost-effective, and efficient catalytic system for this transformation.

Detailed Experimental Protocol

Materials & Equipment:

  • 4-Pyridinecarboxaldehyde

  • Acetone (ACS grade)

  • Sodium Hydroxide (NaOH)

  • Ethanol & Deionized Water

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve sodium hydroxide (4.0 g, 100 mmol) in deionized water (40 mL). Once dissolved, add ethanol (30 mL) and cool the solution to 0-5 °C in an ice bath with stirring.

  • Aldehyde Addition: To the cooled basic solution, add 4-pyridinecarboxaldehyde (10.7 g, 100 mmol) and stir for 15 minutes until it is fully dissolved.

  • Ketone Addition: While maintaining the temperature below 10 °C, add acetone (8.7 mL, 120 mmol) dropwise over 20 minutes. A yellow precipitate should begin to form.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Isolation: After completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (3 x 30 mL) until the filtrate is neutral (pH ~7).

  • Drying & Purification: Dry the crude product in a vacuum oven at 40-50 °C. The product, 4-(pyridin-4-yl)but-3-en-2-one, is typically obtained as a pale yellow solid of sufficient purity for the next step. If further purification is required, it can be recrystallized from ethanol/water.

Quantitative Data Summary
ParameterExpected Value
Typical Yield 80-90%
Appearance Pale yellow to off-white solid
Melting Point 118-121 °C
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol

Part II: Synthesis of 4-(Piperidin-4-yl)butan-2-ol

Expertise & Mechanistic Causality

The complete reduction of 4-(pyridin-4-yl)but-3-en-2-one to 4-(Piperidin-4-yl)butan-2-ol is a demanding transformation requiring the saturation of three distinct functionalities: the aromatic pyridine ring, the carbon-carbon double bond, and the ketone carbonyl group.

Authoritative Grounding: Catalytic hydrogenation is the most direct and efficient method for this purpose.[1] The aromaticity of the pyridine ring makes it resistant to reduction, often necessitating harsh conditions (high pressure/temperature) and potent catalysts.[3] Platinum(IV) oxide (PtO₂, Adams' catalyst) is an exceptionally effective pre-catalyst for this process. In the presence of hydrogen, it is reduced in situ to highly active platinum black.

The use of an acidic solvent, such as glacial acetic acid, is critical. It protonates the pyridine nitrogen, which activates the ring towards hydrogenation and helps prevent catalyst poisoning by the basic nitrogen atom of the starting material and product.[1] This single catalytic system will sequentially or simultaneously reduce all three unsaturated sites to yield the target molecule. Due to the creation of two new stereocenters (at C2 of the butanol chain and C4 of the piperidine ring), the reaction will produce a mixture of diastereomers.

Workflow cluster_prep Preparation & Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation prep1 Charge Parr Reactor with 4-(pyridin-4-yl)but-3-en-2-one, PtO₂, and Acetic Acid prep2 Seal Reactor & Purge with Inert Gas (N₂ or Ar) prep1->prep2 prep3 Pressurize with H₂ (50-70 bar) prep2->prep3 react1 Heat to Reaction Temp. (Room Temp to 50°C) prep3->react1 react2 Stir Vigorously for 12-24h react1->react2 react3 Monitor H₂ uptake until constant react2->react3 workup1 Cool & Vent Reactor react3->workup1 workup2 Filter through Celite® to remove Pt catalyst (Caution: Pyrophoric!) workup1->workup2 workup3 Concentrate Filtrate under vacuum workup2->workup3 workup4 workup4 workup3->workup4 workup5 Extract with Organic Solvent (e.g., Ethyl Acetate) workup4->workup5 workup6 Dry, Filter, & Concentrate to yield final product workup5->workup6

Sources

Application Note: Reductive Alkylation of 4-(Piperidin-4-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry, given their ubiquitous presence in neuroactive compounds, GPCR ligands, and kinase inhibitors. 4-(Piperidin-4-yl)butan-2-ol is a highly versatile secondary amine building block featuring a 4-hydroxybutyl chain.

This application note provides a comprehensive, field-proven guide for the N-alkylation of 4-(Piperidin-4-yl)butan-2-ol via reductive amination. By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), this protocol ensures high chemoselectivity for the secondary nitrogen over the secondary alcohol, avoiding the over-alkylation and quaternary ammonium salt byproducts commonly associated with direct alkylation using alkyl halides.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe.

  • Chemoselectivity (Amine vs. Alcohol): 4-(Piperidin-4-yl)butan-2-ol contains both a secondary amine and a secondary hydroxyl group. Reductive amination is inherently chemoselective for the nitrogen. The reaction relies on the nucleophilic attack of the amine on a carbonyl compound to form an iminium ion. Because hydroxyl groups cannot form stable electrophilic intermediates under these mild conditions, the alcohol remains unreacted, eliminating the need for protecting group chemistry.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation [1]. Unlike sodium borohydride (NaBH₄), which can prematurely reduce the starting aldehyde or ketone to an alcohol, NaBH(OAc)₃ is sterically hindered and electron-deficient due to its three acetoxy groups. It selectively reduces the highly electrophilic iminium ion intermediate while leaving the parent carbonyl untouched [2].

  • Solvent Causality: 1,2-Dichloroethane (DCE) or dichloromethane (DCM) are the preferred solvents. They readily dissolve the boron complexes and stabilize the transient iminium ion without competing for hydrogen bonding, unlike protic solvents (e.g., methanol) which can sometimes stall the reduction of hindered ketones.

Reaction Pathway Visualization

Pathway A 4-(Piperidin-4-yl)butan-2-ol + Carbonyl Compound B Hemiaminal Intermediate (Transient Species) A->B Nucleophilic Attack (Solvent: DCE/DCM) C Iminium Ion (Highly Electrophilic) B->C Dehydration (-H₂O) (Acid Catalyst: AcOH) D N-Alkylated Piperidine (Tertiary Amine Product) C->D Hydride Transfer (NaBH(OAc)₃)

Mechanistic pathway of the reductive alkylation of 4-(Piperidin-4-yl)butan-2-ol.

Experimental Protocols

A self-validating experimental workflow requires distinct approaches depending on the electrophilicity of the carbonyl compound. Aldehydes are highly reactive, whereas ketones suffer from steric hindrance and lower electrophilicity, necessitating acid catalysis [1].

Protocol A: Reductive Alkylation with Aldehydes (Standard Method)

Use this protocol for aliphatic and aromatic aldehydes.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add 4-(Piperidin-4-yl)butan-2-ol (1.0 equivalent, e.g., 1.0 mmol, 157.25 mg).

  • Solvation: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration (5.0 mL).

  • Condensation: Add the desired aldehyde (1.05 equivalents). Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow the hemiaminal intermediate to form. (Note: No acid catalyst is required for aldehydes).

  • Reduction: Add sodium triacetoxyborohydride (1.4 equivalents, 296 mg) in a single portion. The reaction is mildly exothermic.

  • Monitoring: Stir at room temperature for 2–6 hours. Monitor the consumption of the secondary amine via LC-MS (Targeting the disappearance of

    
     [M+H]⁺ 158.2).
    
  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes to break down boron-amine complexes. Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Reductive Alkylation with Ketones (Acid-Catalyzed Method)

Use this protocol for aliphatic and cyclic ketones. Aromatic ketones may require stronger Lewis acids like Ti(OPr)₄.

  • Preparation: Dissolve 4-(Piperidin-4-yl)butan-2-ol (1.0 eq) and the ketone (1.2 eq) in anhydrous DCE (0.2 M) under nitrogen.

  • Acid Catalysis: Add glacial acetic acid (AcOH) (1.0 to 2.0 eq). Causality Check: Ketones are less reactive; the AcOH protonates the carbonyl oxygen, increasing its electrophilicity and driving the dehydration of the hemiaminal to the requisite iminium ion [3].

  • Condensation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 to 2.0 eq) portion-wise.

  • Monitoring & Workup: Stir for 12–24 hours. Proceed with the basic NaHCO₃ quench and extraction as described in Protocol A. If emulsion occurs during extraction, adding a small amount of Rochelle's salt (potassium sodium tartrate) will help break the boron emulsion.

Data Presentation & Optimization Guidelines

To ensure experimental reproducibility, the following table summarizes typical optimization parameters and expected outcomes based on established reductive amination kinetics.

ParameterVariable TestedSubstrate TypeExpected Yield (%)Reaction TimeCausality / Notes
Reducing Agent NaBH(OAc)₃Aldehydes85 - 95%2 - 6 hOptimal balance of mildness and selectivity [1].
Reducing Agent NaBH₃CNKetones70 - 85%12 - 24 hHighly toxic byproduct (HCN gas); requires strict pH control (pH ~4-5).
Reducing Agent NaBH₄Aldehydes< 40%1 hPoor selectivity; rapidly reduces the aldehyde to an alcohol before imine formation.
Solvent DCE / DCMBoth80 - 95%2 - 12 hNon-coordinating; stabilizes intermediates [3].
Solvent THFBoth60 - 75%12 - 24 hSlower kinetics due to oxygen coordination with boron species.
Catalyst NoneAldehydes85 - 95%2 - 6 hAldehydes are sufficiently electrophilic on their own.
Catalyst AcOH (1.5 eq)Ketones75 - 90%12 - 24 hEssential for driving iminium formation from sterically hindered ketones.

Troubleshooting & Self-Validation

  • Incomplete Conversion (Ketones): If LC-MS indicates unreacted 4-(Piperidin-4-yl)butan-2-ol after 24 hours, the iminium ion is likely not forming. Solution: Switch to a stepwise protocol using Titanium(IV) isopropoxide (Ti(OPr)₄) to force imine formation, followed by reduction with NaBH₄ in methanol.

  • Product Loss During Workup: The 4-hydroxybutyl chain makes the resulting tertiary amine highly polar and potentially water-soluble. Solution: Ensure the aqueous phase is sufficiently basic (pH > 9) using 1N NaOH instead of NaHCO₃ before extraction, and consider using a more polar extraction solvent matrix like CHCl₃/Isopropanol (3:1 v/v).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Application Notes & Protocols: Leveraging 4-(Piperidin-4-yl)butan-2-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a potent strategy for the identification of novel lead compounds, particularly for challenging biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Piperidin-4-yl)butan-2-ol as a versatile, three-dimensional (3D) fragment. The piperidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical and pharmacokinetic properties to drug candidates.[1] The introduction of a chiral butan-2-ol side chain offers a unique 3D vector for exploring protein binding pockets, a desirable characteristic as the complexity of drug targets increases.[2] These application notes will detail the synthesis, characterization, and application of this fragment in a typical FBDD workflow, from initial library screening to hit-to-lead optimization.

Introduction: The Rationale for 4-(Piperidin-4-yl)butan-2-ol as a 3D Fragment

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a multitude of approved therapeutic agents.[1] Its saturated, non-aromatic nature provides a rigid, chair-like conformation that allows for precise spatial orientation of substituents, a key feature for optimizing interactions with biological targets. Furthermore, the basic nitrogen atom can serve as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, contributing to improved solubility and target engagement.

4-(Piperidin-4-yl)butan-2-ol distinguishes itself as a valuable fragment for several reasons:

  • Three-Dimensionality: Unlike the flat, aromatic fragments that dominate many screening libraries, this molecule possesses a distinct 3D architecture.[3][4] This allows for the exploration of more complex and deeper binding pockets, potentially unlocking novel target classes.

  • "Rule of Three" Compliance: With a molecular weight of approximately 157.25 g/mol , one hydrogen bond donor (the hydroxyl group), and one hydrogen bond acceptor (the piperidine nitrogen), this fragment aligns well with the "Rule of Three" for FBDD, which favors smaller, less complex molecules with a higher probability of binding to a target.

  • Chiral Center: The secondary alcohol at the 2-position of the butane chain introduces a chiral center, offering the potential for stereospecific interactions with a target protein.

  • Synthetically Tractable: The structure allows for straightforward chemical modification at the piperidine nitrogen, the hydroxyl group, and potentially the alkyl chain, facilitating rapid hit-to-lead optimization through fragment growing and linking strategies.[5][6]

Synthesis and Characterization of 4-(Piperidin-4-yl)butan-2-ol

A plausible and efficient synthesis of 4-(Piperidin-4-yl)butan-2-ol involves the reduction of the commercially available ketone precursor, 4-(Piperidin-4-yl)butan-2-one.

Protocol 1: Synthesis via Ketone Reduction

Objective: To synthesize 4-(Piperidin-4-yl)butan-2-ol by the reduction of 4-(Piperidin-4-yl)butan-2-one.

Materials & Equipment:

  • 4-(Piperidin-4-yl)butan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up (separatory funnel, beakers)

  • Rotary evaporator

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(Piperidin-4-yl)butan-2-one (1 equivalent) in methanol.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(Piperidin-4-yl)butan-2-ol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Fragment Screening: Identifying Hits

The identification of fragments that bind to a biological target is the first critical step in an FBDD campaign. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required for their detection.[7][8][9]

Biophysical Screening Techniques

A tiered approach, employing a primary screen followed by orthogonal validation methods, is recommended to minimize false positives and negatives.

Technique Principle Throughput Information Provided References
NMR Spectroscopy Detects changes in the NMR spectrum of the ligand or protein upon binding. Techniques include Saturation Transfer Difference (STD), WaterLOGSY, and Chemical Shift Perturbation (CSP).MediumBinding confirmation, affinity estimation, binding epitope mapping.[10][11][12]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon ligand binding to an immobilized target.HighReal-time kinetics (association and dissociation rates), affinity (KD).[13][14][15]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.LowBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) changes.[][17][18]
X-ray Crystallography Provides a high-resolution 3D structure of the fragment bound to the target protein, revealing the precise binding mode and key interactions.LowDirect observation of binding, detailed structural information for optimization.[7][19][20][21]
Diagram 1: General FBDD Workflow

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening & Hit ID cluster_2 Hit Validation cluster_3 Hit-to-Lead Frag 4-(Piperidin-4-yl)butan-2-ol Screening Biophysical Screening (NMR, SPR) Frag->Screening Hit_ID Hit Identification Screening->Hit_ID Validation Orthogonal Validation (ITC, X-ray) Hit_ID->Validation Optimization Structure-Guided Optimization Validation->Optimization Lead Lead Compound Optimization->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify binding of 4-(Piperidin-4-yl)butan-2-ol to a target protein using SPR.

Materials & Equipment:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • 4-(Piperidin-4-yl)butan-2-ol

  • Running buffer

  • Immobilization reagents

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions.

  • Fragment Preparation: Prepare a dilution series of 4-(Piperidin-4-yl)butan-2-ol in running buffer.

  • Binding Analysis: Inject the fragment solutions over the immobilized target surface and a reference surface. Monitor the change in response units (RU) in real-time.

  • Data Analysis: Subtract the reference channel data from the target channel data. Analyze the sensorgrams to determine binding affinity (KD) from steady-state or kinetic analysis.

Hit Validation and Characterization

Once a preliminary hit is identified, it is crucial to validate the binding event using an orthogonal biophysical method and to gain a deeper understanding of the interaction.

Protocol 3: Hit Validation using Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding of 4-(Piperidin-4-yl)butan-2-ol and determine the thermodynamic parameters of the interaction.

Materials & Equipment:

  • Isothermal titration calorimeter

  • Target protein

  • 4-(Piperidin-4-yl)butan-2-ol

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze the target protein against the ITC running buffer. Dissolve the fragment in the final dialysis buffer.

  • ITC Experiment: Load the protein solution into the sample cell and the fragment solution into the injection syringe. Perform a series of injections of the fragment into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Hit-to-Lead Optimization: From Fragment to Drug Candidate

With a validated hit and ideally a high-resolution crystal structure, the process of optimizing the fragment into a more potent and drug-like lead compound begins. The 3D structure of 4-(Piperidin-4-yl)butan-2-ol provides multiple vectors for chemical elaboration.

Optimization Strategies
  • Fragment Growing: This involves adding chemical functionality to the fragment to explore unoccupied regions of the binding pocket and form new interactions.[6] For 4-(Piperidin-4-yl)butan-2-ol, this could involve derivatization of the piperidine nitrogen or the secondary alcohol.

  • Fragment Linking: If another fragment is found to bind in an adjacent pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[5][22]

  • Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both.

Diagram 2: Hit-to-Lead Optimization Strategies

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Approaches cluster_2 Outcome Hit 4-(Piperidin-4-yl)butan-2-ol Growing Fragment Growing Hit->Growing Linking Fragment Linking Hit->Linking Merging Fragment Merging Hit->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Common strategies for optimizing a fragment hit into a lead compound.

Conclusion

4-(Piperidin-4-yl)butan-2-ol represents a valuable addition to the fragment libraries of drug discovery programs. Its inherent three-dimensionality, coupled with the privileged piperidine scaffold, offers a unique starting point for tackling complex biological targets. The protocols and strategies outlined in these application notes provide a comprehensive framework for the effective utilization of this fragment, from initial screening through to lead optimization. By leveraging the principles of FBDD and the unique structural features of 4-(Piperidin-4-yl)butan-2-ol, researchers can enhance their ability to discover novel and effective therapeutics.

References

Sources

Mitsunobu reaction conditions for 4-(Piperidin-4-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Mitsunobu Inversion of 4-(Piperidin-4-yl)butan-2-ol

Executive Summary

This guide details the reaction conditions for performing a Mitsunobu reaction on 4-(Piperidin-4-yl)butan-2-ol . This substrate presents a specific chemoselectivity challenge: the competition between the secondary alcohol (the desired reaction center) and the secondary amine on the piperidine ring.

Critical Directive: Attempting a direct Mitsunobu reaction on the unprotected amino-alcohol will result in failure due to amine alkylation and betaine poisoning. N-protection is mandatory prior to the Mitsunobu step. This protocol outlines the Protect-Invert-Deprotect (PID) strategy, ensuring high yield and enantiomeric purity (Walden inversion).

Strategic Analysis & Mechanistic Grounding

The Chemoselectivity Challenge

The Mitsunobu reaction relies on the activation of an alcohol by a phosphonium betaine intermediate (formed from PPh3 and DIAD/DEAD). However, secondary amines are potent nucleophiles.

  • Path A (Desired): Betaine activates the -OH group

    
     Oxyphosphonium intermediate 
    
    
    
    SN2 displacement by nucleophile.
  • Path B (Parasitic): The free secondary amine attacks the azo-dicarboxylate or the activated phosphonium species, forming stable hydrazine byproducts or N-alkylated impurities [1].

Stereochemical Considerations

The reaction proceeds via an SN2 mechanism.[1][2] If the starting material is (S)-4-(piperidin-4-yl)butan-2-ol, the product will possess the (R)-configuration. This inversion is highly reliable provided the steric bulk of the nucleophile does not impede the backside attack [2].

pKa Requirements

The pronucleophile (H-Nu) must have a pKa < 13 (ideally < 11) to protonate the betaine intermediate. Common compatible nucleophiles include phenols, carboxylic acids, hydrazoic acid (or DPPA), and imides (phthalimide) [3].[3]

Visualizing the Logic

The following diagram illustrates the mechanistic conflict and the requisite workflow.

mitsunobu_strategy Start 4-(Piperidin-4-yl)butan-2-ol (Unprotected) Conflict CHEMOSELECTIVITY FAILURE Amine attacks Betaine Start->Conflict Direct Reaction Protect Step 1: N-Protection (Boc-anhydride / TEA) Start->Protect Recommended Path Intermediate N-Boc-Intermediate Protect->Intermediate Mitsunobu Step 2: Mitsunobu Reaction (PPh3 / DIAD / H-Nu) Intermediate->Mitsunobu Inversion Product Inverted Product (N-Boc Protected) Mitsunobu->Product Deprotect Step 3: Deprotection (TFA or HCl) Product->Deprotect Final Final Functionalized Piperidine Deprotect->Final

Figure 1: Strategic workflow contrasting the failure of direct reaction vs. the success of the N-protection route.

Detailed Experimental Protocol

This protocol assumes the synthesis of an ester (using a carboxylic acid) or an ether (using a phenol). Adjust the nucleophile stoichiometry slightly if using bis-nucleophiles.

Phase 1: Preparation (N-Protection)

If your starting material is already N-Boc protected, skip to Phase 2.

  • Dissolve 4-(piperidin-4-yl)butan-2-ol (1.0 equiv) in DCM (10 volumes).

  • Add Triethylamine (1.5 equiv) followed by Boc2O (1.1 equiv).

  • Stir at RT for 2 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).

  • Workup: Wash with 1M HCl, brine, dry over MgSO4, and concentrate.

    • Checkpoint: Obtain a viscous oil/solid. Yield should be >95%.

Phase 2: The Mitsunobu Reaction (Inversion)

Reagents Table:

ComponentReagentEquiv.[3][4][5][6][7][8]RoleNotes
Substrate N-Boc-Alcohol1.0ElectrophileMust be dry (azeotrope with toluene if needed).
Phosphine Triphenylphosphine (PPh3)1.5ActivatorPolymer-supported PPh3 can ease purification.
Azodicarboxylate DIAD1.5H-AcceptorDIAD is preferred over DEAD (safer, liquid).
Nucleophile R-COOH / Ar-OH1.5NucleophilepKa must be < 13.
Solvent THF (Anhydrous)10-20 VMediumToluene is a viable alternative for higher temps.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen or Argon.

  • Dissolution: Add Triphenylphosphine (1.5 eq) and the Substrate (1.0 eq) to the flask. Dissolve in anhydrous THF (0.1 M concentration) .

    • Why? Premixing PPh3 and substrate minimizes side reactions.

  • Nucleophile Addition: Add the acidic Pronucleophile (1.5 eq) (e.g., Benzoic acid, Phenol). Stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Critical Control Point: Temperature control is vital to prevent azodicarboxylate decomposition or N-alkylation side reactions.

  • Activation (The Drop): Add DIAD (1.5 eq) dropwise via syringe or addition funnel over 15–20 minutes.

    • Observation: The solution will turn yellow/orange. If the color fades immediately, the reaction is proceeding fast. If color persists deeply, reaction might be sluggish.

  • Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 12–24 hours.

  • Monitoring: Check TLC. The starting alcohol (polar) should disappear; a less polar product should appear.

    • Note: TPPO (Triphenylphosphine oxide) will appear as a UV-active spot, often co-eluting with products.

Phase 3: Purification & TPPO Removal (The "Batesky" Method)

Removal of TPPO is the bottleneck of Mitsunobu chemistry. We utilize ZnCl2 complexation for efficient removal [4].[9]

  • Concentrate the reaction mixture to a residue.

  • Redissolve the residue in minimal Ethanol or Ethyl Acetate/Ether.

  • Add MgCl2 or ZnCl2 (2.0 equiv relative to PPh3). Stir for 30 mins.

    • Result: TPPO forms an insoluble complex with the metal salt.[4]

  • Filter the white precipitate through a pad of Celite.

  • Purify the filtrate via Flash Column Chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Nucleophile pKa > 13Use a more acidic nucleophile or switch to ADDP/PBu3 (Tsunoda Reagent) [5].
Retention of Configuration Neighboring Group ParticipationEnsure the N-protecting group is Carbamate (Boc/Cbz), not an Amide or Benzyl, to reduce participation.
Difficult Separation TPPO co-elutionUse the ZnCl2 precipitation method described above or switch to polymer-supported PPh3.
Hydrazine Byproduct Slow addition of DIADEnsure DIAD is added slowly at 0°C. If added too fast, it self-couples.

References

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Mitsunobu, O. (1981).[10] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[10] Link

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Conditions." Link

  • Batesky, D. C., et al. (2017).[11] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. Link

Sources

Preparation of 4-(Piperidin-4-yl)butan-2-ol Free Base from its Hydrochloride Salt: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the preparation of the free base of 4-(Piperidin-4-yl)butan-2-ol from its corresponding hydrochloride salt. The conversion of amine salts to their free base form is a critical step in many pharmaceutical and chemical research applications, enabling further synthetic modifications, enhancing solubility in organic solvents, and facilitating analytical characterization. This document outlines the fundamental principles of acid-base chemistry governing this transformation, provides a detailed, step-by-step laboratory protocol, and discusses the analytical techniques for verifying the successful conversion and purity of the final product. The presented methodology is designed to be robust and reproducible, catering to researchers, scientists, and drug development professionals.

Introduction

Amine-containing compounds are ubiquitous in medicinal chemistry and drug development. Often, these compounds are synthesized, purified, and stored as their hydrochloride salts to improve stability, crystallinity, and handling properties.[1] However, for many subsequent applications, such as further chemical reactions or formulation in non-polar delivery systems, the amine must be in its neutral, or "free base," form. The presence of the hydrochloride salt can interfere with subsequent reactions, particularly those involving basic reagents or catalysts.[2]

4-(Piperidin-4-yl)butan-2-ol is a piperidine derivative, a structural motif found in numerous biologically active molecules.[3] The piperidine nitrogen is basic, with a pKa of its conjugate acid typically around 11.[4][5][6][7] In its hydrochloride salt form, this nitrogen is protonated, forming a water-soluble ammonium salt. The process of converting this salt to the free base involves a simple acid-base neutralization reaction.[8][9][10] A base stronger than the piperidine free base is used to deprotonate the ammonium cation, yielding the neutral amine, water, and a salt of the added base.[11]

This guide provides a detailed protocol for this conversion using a standard liquid-liquid extraction technique, a common and effective method for purifying amines.[9][11][12][13][14][15]

Principle of the Method

The conversion of 4-(Piperidin-4-yl)butan-2-ol hydrochloride to its free base is an acid-base reaction. The hydrochloride salt exists as a protonated piperidinium cation and a chloride anion. To generate the free base, a stronger base is introduced to deprotonate the piperidinium ion. The general reaction is as follows:

R₂NH₂⁺Cl⁻ + B → R₂NH + BH⁺Cl⁻

Where:

  • R₂NH₂⁺Cl⁻ is the amine hydrochloride salt.

  • B is the added base.

  • R₂NH is the desired free base.

  • BH⁺Cl⁻ is the salt of the added base.

The choice of base is critical. It must be sufficiently strong to deprotonate the piperidinium cation (pKa of the conjugate acid is ~11).[4][5][6][7] Common choices include inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃). The choice often depends on the desired pH of the aqueous phase and the sensitivity of the target molecule to strongly basic conditions.

Once the free base is generated in an aqueous solution, it is typically extracted into an immiscible organic solvent.[11][12][13] The selection of the extraction solvent is based on the solubility of the free base and its immiscibility with water.[12] Solvents like dichloromethane (DCM), chloroform, or ethyl acetate are commonly used.[14] The organic extracts are then combined, dried to remove residual water, and the solvent is evaporated to yield the purified free base.

Experimental Protocol

This protocol details the preparation of the free base of 4-(Piperidin-4-yl)butan-2-ol from its hydrochloride salt.

Materials and Equipment
Reagents Equipment
4-(Piperidin-4-yl)butan-2-ol hydrochlorideSeparatory funnel
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)Beakers and Erlenmeyer flasks
Dichloromethane (DCM) or Ethyl acetateMagnetic stirrer and stir bar
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)pH paper or pH meter
Deionized waterRotary evaporator
Saturated sodium chloride solution (brine)Analytical balance
Step-by-Step Procedure
  • Dissolution of the Hydrochloride Salt:

    • Accurately weigh a known amount of 4-(Piperidin-4-yl)butan-2-ol hydrochloride and dissolve it in deionized water in an Erlenmeyer flask. A typical concentration is 5-10% (w/v).

  • Basification:

    • While stirring the aqueous solution, slowly add a 1 M solution of sodium hydroxide (or a saturated solution of sodium bicarbonate) dropwise.

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is greater than 11. This ensures complete deprotonation of the piperidinium cation.[13]

  • Liquid-Liquid Extraction:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Add an equal volume of an appropriate organic solvent, such as dichloromethane or ethyl acetate.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The organic layer containing the free base will typically be the bottom layer if using dichloromethane and the top layer if using ethyl acetate.

    • Carefully drain the organic layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the aqueous layer with two more portions of the organic solvent to ensure complete recovery of the free base. Combine all organic extracts.

  • Washing the Organic Phase:

    • To remove any residual inorganic salts or water-soluble impurities, wash the combined organic extracts with a saturated solution of sodium chloride (brine). Add an equal volume of brine to the separatory funnel containing the organic extracts, shake, and discard the aqueous layer.

  • Drying the Organic Phase:

    • Transfer the washed organic extract to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic solution to remove any dissolved water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing and not clumped together.

  • Isolation of the Free Base:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the 4-(Piperidin-4-yl)butan-2-ol free base, which is expected to be an oil or a low-melting solid.

Workflow Diagram

G start Start: 4-(Piperidin-4-yl)butan-2-ol HCl dissolve Dissolve in Water start->dissolve basify Basify with NaOH/NaHCO3 to pH > 11 dissolve->basify extract Liquid-Liquid Extraction (DCM or Ethyl Acetate) basify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate end End: 4-(Piperidin-4-yl)butan-2-ol Free Base evaporate->end

Caption: Experimental workflow for the preparation of the free base.

Verification of the Free Base

Several analytical techniques can be employed to confirm the successful conversion of the hydrochloride salt to the free base and to assess its purity.

Analytical Technique Expected Outcome for Successful Conversion
¹H NMR Spectroscopy The proton NMR spectrum of the free base will show shifts in the signals of the protons adjacent to the piperidine nitrogen compared to the hydrochloride salt. The broad N-H proton signal in the salt will be replaced by a sharper signal at a different chemical shift in the free base.
FT-IR Spectroscopy The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the 2400-2800 cm⁻¹ region, characteristic of an ammonium (N-H⁺) stretch. This band will be absent in the spectrum of the free base. A characteristic N-H stretch for the secondary amine will be present in the 3300-3500 cm⁻¹ region.
Mass Spectrometry The mass spectrum of the free base will show a molecular ion peak corresponding to the molecular weight of the neutral molecule.
TLC Analysis The free base will have a different Rf value compared to the hydrochloride salt on a silica gel TLC plate, typically being less polar and having a higher Rf value.

Troubleshooting

Problem Possible Cause Solution
Emulsion formation during extraction Vigorous shaking; presence of surfactants.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Addition of a small amount of saturated brine can help break the emulsion.
Low yield of the free base Incomplete basification; insufficient extraction.Ensure the pH of the aqueous layer is > 11 before extraction. Increase the number of extractions with the organic solvent.
Product is wet or contains water Incomplete drying of the organic phase.Add more anhydrous drying agent and allow for a longer contact time. Ensure the drying agent is fresh and anhydrous.
Presence of starting material in product Incomplete basification.Re-dissolve the product in the organic solvent, wash with a basic aqueous solution, and repeat the workup procedure.

Conclusion

The conversion of 4-(Piperidin-4-yl)butan-2-ol hydrochloride to its free base is a straightforward and essential procedure for many applications in chemical synthesis and drug development. The protocol described in this application note, based on a simple acid-base extraction, provides a reliable method for obtaining the free base in high purity. Careful control of pH and efficient extraction are key to achieving a high yield. The analytical methods outlined are crucial for confirming the identity and purity of the final product, ensuring its suitability for subsequent use.

References

  • LookChem. Cas 110-89-4,Piperidine. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Quora. Which is a stronger base, pyrrolidine or piperidine?. [Link]

  • Yeast Metabolome Database. Piperidine (YMDB01338). [Link]

  • Drugfuture.com. Piperidine. [Link]

  • Quora. What strong bases that can be used to deprotonate secondary amine?. [Link]

  • K-Jhil. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • LookChem. 4-(piperidin-1-yl)butan-2-one. [Link]

  • PubChem. 4-(4-Piperidyl)-1-butanol | C9H19NO | CID 2784668. [Link]

  • LCGC International. Practical Aspects of Solvent Extraction. [Link]

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications - Lesson. [Link]

  • CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • PubMed. Gas chromatographic analysis of bacterial amines as their free bases. [Link]

  • YouTube. Conversion of Amines to Amine Salts. [Link]

  • PMC. Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]

  • Organomation. Solvent Extraction Techniques. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • PubChem. 4-(Piperidin-1-yl)butan-2-one. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. [Link]

  • Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Chemistry Stack Exchange. How can I free base cystamine dihydrochloride?. [Link]

  • AWS. piperidin-4-ol: A key intermediate in Fenspiride HCl synthesis. [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]

  • ResearchGate. Deprotonating alcohol in presence of amine?. [Link]

  • ACS Publications. Some Piperidine Derivatives by the Mannich Reaction. [Link]

  • ChemTik. 4-(Piperidin-4-yl)butan-1-ol hydrochloride. [Link]

  • ResearchGate. Deprotonation of highly basic tertiary amine in the presence of an ester functional group?. [Link]

  • Royal Society of Chemistry. Quantification of amine functional groups on silica nanoparticles: a multi-method approach. [Link]

  • Wikipedia. Hydroxylamine. [Link]

  • ResearchGate. Analysis of Free and Total Amino Acid and Biogenic Amines by Liquid Injection Gas Chromatography (LI-GC) | Request PDF. [Link]

  • Google Patents. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Google Patents.
  • PubChem. 4-(4-Piperidyl)piperidine, chloride | C10H21ClN2 | CID 3086095. [Link]

  • PubChem. 4-(butan-2-yl)piperidine hydrochloride (C9H19N). [Link]

Sources

The Piperidine Scaffold: A Privileged Motif in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and clinical candidates is a testament to its remarkable utility as a molecular scaffold.[1][2] For researchers engaged in the design of ligands targeting G-protein coupled receptors (GPCRs), the largest and most important family of drug targets, a deep understanding of the piperidine motif is not just advantageous—it is essential. This guide provides a comprehensive overview of the applications of piperidine scaffolds in GPCR ligand design, from fundamental principles to practical, field-proven protocols.

The Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety

The enduring success of the piperidine scaffold in drug design can be attributed to a unique convergence of favorable physicochemical and pharmacokinetic properties. These characteristics provide a robust foundation upon which medicinal chemists can build highly effective and safe therapeutic agents.

The saturated nature of the piperidine ring allows it to adopt a stable chair conformation. This provides a three-dimensional framework that enables the precise spatial orientation of substituents, which is crucial for optimizing interactions with the intricate binding pockets of GPCRs. The nitrogen atom within the ring is a key player, offering a versatile handle to fine-tune critical drug-like properties. At physiological pH, this nitrogen is typically protonated, allowing it to act as a hydrogen bond donor, while the lone pair of electrons on the unprotonated nitrogen can serve as a hydrogen bond acceptor. This dual capability facilitates strong and specific interactions with amino acid residues in the receptor binding site.[3]

Furthermore, the piperidine moiety contributes favorably to a molecule's overall solubility and lipophilicity (LogP). By carefully selecting substituents, chemists can modulate these properties to achieve the delicate balance required for good absorption, distribution, metabolism, and excretion (ADME) profiles. The piperidine ring itself is also relatively stable to metabolic degradation, which can lead to improved pharmacokinetic profiles and longer in vivo half-lives.[4]

Strategic Synthetic Methodologies for Piperidine Scaffolds

A significant advantage of the piperidine scaffold is its synthetic tractability. A wealth of well-established and versatile synthetic methods allows for the efficient construction and functionalization of the piperidine ring, enabling the creation of diverse chemical libraries for screening and optimization.

Reductive Amination: A Workhorse for N-Substituted Piperidines

One of the most widely employed methods for the synthesis of N-substituted piperidines is reductive amination. This robust reaction involves the condensation of a piperidone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding substituted piperidine.

dot graph "Reductive_Amination_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "General workflow for reductive amination."

Protocol: Synthesis of N-Benzyl-4-phenylpiperidine via Reductive Amination

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-phenylpiperidine (1.0 equivalent) and benzaldehyde (1.0-1.2 equivalents).

  • Solvent Addition: Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: If using a less reactive amine or ketone, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 equivalents) portion-wise to the stirred solution. This milder reducing agent is often preferred as it selectively reduces the iminium ion over the carbonyl group, minimizing side reactions.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Accessing Substituted Piperidines: Beyond the Nitrogen

Functionalization of the piperidine ring at positions other than the nitrogen atom is crucial for exploring structure-activity relationships and optimizing ligand-receptor interactions.

Synthesis of 4-Substituted Piperidines from 4-Piperidones:

4-Piperidones are versatile intermediates that can be readily converted to a variety of 4-substituted piperidines.[5] For example, Grignard reactions or Wittig reactions can be used to introduce carbon-based substituents at the 4-position, followed by reduction of the resulting alkene or ketone.

Synthesis of 3-Arylpiperidines:

The synthesis of 3-arylpiperidines can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative can provide enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines.[6]

Synthesis of Spiro-piperidines:

Spiro-piperidines, which feature a spirocyclic junction involving the piperidine ring, offer a way to explore more complex three-dimensional chemical space. One approach involves a tandem triflation-allylation of dihydropyridones followed by ring-closing metathesis (RCM) to construct the spirocyclic system.[7] Another strategy involves the reaction of δ-amino-β-ketoesters with cyclic ketones.[6]

The Piperidine Scaffold in Action: Ligand Design for Key GPCR Families

The versatility of the piperidine scaffold is evident in its widespread application in the design of ligands for a diverse range of GPCRs.

Opioid Receptors

The piperidine ring is a cornerstone in the development of opioid receptor ligands. For example, the potent analgesic fentanyl and its analogs feature a 4-anilidopiperidine core. Structure-activity relationship (SAR) studies have shown that modifications to the N-acyl group and the 4-position of the piperidine ring have a profound impact on potency and selectivity for the μ, δ, and κ opioid receptor subtypes. For instance, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists, the nature of the substituent on the piperidine nitrogen was found to be a key determinant of affinity and antagonist potency.

CompoundN-Substituentμ Ki (nM)κ Ki (nM)
1 -CH₂-cyclopropyl0.280.052
2 -CH₂-cyclobutyl0.110.045
3 -CH₂-cyclopentyl0.150.11

Table 1: SAR of N-substituents on the affinity of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for μ and κ opioid receptors. Data synthesized from published studies.[3][4]

Muscarinic Receptors

Piperidine-based scaffolds have been extensively used to develop selective antagonists for muscarinic acetylcholine receptors. For example, piperidinyl-piperidine analogues have been designed as potent and selective M2 muscarinic receptor antagonists.[8] Docking studies of N-methyl-4-piperidyl benzilates into homology models of M1, M2, and M3 receptors have provided insights into the structural basis of their affinity and selectivity, highlighting the importance of the piperidine nitrogen's interaction with a conserved aspartate residue in the transmembrane domain.[7]

Histamine Receptors

The piperidine moiety is a common feature in ligands targeting histamine receptors, particularly the H3 receptor. SAR studies of N-aryl-piperidine derivatives have demonstrated that the piperidine ring acts as a crucial spacer, and substituents on the aryl ring significantly influence affinity and agonist/antagonist activity.[1]

Evaluating Piperidine-Based GPCR Ligands: Key In Vitro Assays

The characterization of novel piperidine-containing GPCR ligands relies on a suite of robust in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

dot graph "Radioligand_Binding_Assay_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Workflow for a radioligand binding assay."

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane fractions from cells or tissues overexpressing the GPCR of interest.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-diprenorphine for opioid receptors) and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: Measuring GPCR Activation

Functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. These assays measure a downstream signaling event following receptor activation.

GTPγS Binding Assay:

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. It provides a direct measure of G-protein activation and is particularly useful for Gαi/o-coupled receptors.

cAMP Accumulation Assay:

This assay measures changes in intracellular cyclic AMP (cAMP) levels. For Gαs-coupled receptors, agonists stimulate adenylyl cyclase, leading to an increase in cAMP. For Gαi-coupled receptors, agonists inhibit adenylyl cyclase, resulting in a decrease in cAMP levels, which is often measured in the presence of forskolin to stimulate basal cAMP production.

dot graph "GPCR_Signaling_Assays" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "GPCR signaling pathways measured by cAMP assays."

Protocol: cAMP Accumulation Assay for Gαi-Coupled Receptors

  • Cell Culture: Culture cells expressing the Gαi-coupled receptor of interest in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a specified time.

  • Stimulation: Add a fixed concentration of an appropriate agonist along with forskolin to stimulate adenylyl cyclase.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF or ELISA.

  • Data Analysis: Determine the IC₅₀ of the antagonist by plotting the cAMP levels against the antagonist concentration and fitting the data to a dose-response curve.

The Piperidine Scaffold in Allosteric Modulation

Beyond orthosteric ligands that bind to the primary agonist binding site, the piperidine scaffold has also proven to be a valuable template for the design of allosteric modulators. These molecules bind to a topographically distinct site on the GPCR, modulating the affinity and/or efficacy of the endogenous ligand.

Positive Allosteric Modulators (PAMs):

A notable example is the development of 4-aryl piperazine and piperidine amides as potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5).[1] These compounds enhance the response of the receptor to glutamate and have shown promise in preclinical models of schizophrenia.

Negative Allosteric Modulators (NAMs):

The piperidine scaffold has also been incorporated into negative allosteric modulators (NAMs). For instance, piperidine derivatives have been explored as NAMs for chemokine receptors like CXCR4, which are implicated in cancer metastasis and inflammation.[9]

Computational Approaches in Piperidine-Based Ligand Design

In silico methods are indispensable tools in modern drug discovery, and they play a crucial role in the design and optimization of piperidine-based GPCR ligands.

Molecular Docking:

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand within the receptor's binding pocket. For piperidine-containing ligands, docking studies can help to visualize the key interactions between the piperidine nitrogen and polar residues, as well as the hydrophobic interactions of the substituents. This information is invaluable for guiding SAR studies and designing new analogs with improved properties.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the binding interactions over time. For flexible piperidine scaffolds, MD simulations can reveal the preferred conformations of the ring and its substituents within the binding pocket, offering deeper insights into the structural basis of ligand activity.

dot graph "Computational_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} caption: "A typical computational workflow for studying piperidine-GPCR interactions."

Conclusion

The piperidine scaffold continues to be a cornerstone of GPCR ligand design, offering a unique combination of favorable physicochemical properties, synthetic accessibility, and a proven track record of success in clinical applications. For researchers in drug discovery, a thorough understanding of the principles and protocols outlined in this guide is paramount. By leveraging the versatility of the piperidine motif and employing a combination of rational design, efficient synthesis, and robust biological evaluation, the development of novel and effective GPCR-targeted therapeutics can be significantly advanced.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Hydrogenation of Pyridine-Butanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield and chemoselectivity bottlenecks during the reduction of pyridine-butanol derivatives to their piperidine analogs.

Section 1: Mechanistic Troubleshooting (The "Why")

The catalytic hydrogenation of pyridine-butanol presents a dual-faceted challenge: reducing a highly stable aromatic ring while preserving a sensitive aliphatic alcohol. Understanding the causality behind reaction failures is the first step to optimization.

The Catalyst Poisoning Paradox

Issue: Reactions stall at 20-30% conversion, even under high hydrogen pressure. Causality: The nitrogen atom in both the pyridine starting material and the piperidine product possesses a highly Lewis-basic lone pair. This lone pair forms strong dative bonds with the active d-orbitals of transition metal catalysts (e.g., Pd, Pt), effectively blocking the sites required for


 activation[1]. Furthermore, the resulting piperidine is an even stronger base than pyridine, leading to progressive and terminal catalyst poisoning as the reaction proceeds[2].
The Hydrogenolysis Dilemma

Issue: The pyridine ring reduces, but the butanol hydroxyl group is lost, yielding an alkyl-piperidine. Causality: To overcome the high aromatic stability of pyridine and the poisoning effect, researchers often resort to harsh conditions (high temperature/pressure) with aggressive catalysts like Palladium on Carbon (Pd/C). Under these conditions, the metal can insert into the


 bond of the butanol side-chain, leading to irreversible hydrogenolysis[3].
The Solution: Acid-Mediated or Ionic Hydrogenation

To resolve these conflicting issues, the nitrogen lone pair must be neutralized. Adding a Brønsted acid (e.g., HCl) converts the substrate into a pyridinium salt. This protonation serves two mechanistic purposes:

  • It ties up the nitrogen lone pair, preventing catalyst poisoning[4].

  • It reduces the aromaticity of the ring, lowering the activation energy required for reduction, which allows the use of milder conditions that preserve the

    
     bond[5].
    

MechanisticLogic Substrate Pyridine-Butanol Substrate PathA Direct Hydrogenation (Neutral Conditions) Substrate->PathA High T/P, Pd/C PathB Acid-Mediated Hydrogenation (HCl/AcOH) Substrate->PathB Preferred Route Poison Catalyst Poisoning (N-Lone Pair Binding) PathA->Poison Basic N coordinates metal Cleavage C-O Hydrogenolysis (Loss of Butanol) PathA->Cleavage Over-reduction Pyridinium Pyridinium Salt (Lone Pair Blocked) PathB->Pyridinium Protonation Success High Yield Piperidine-Butanol Pyridinium->Success Rh/C or PtO2, Mild H2

Logical pathways in pyridine-butanol hydrogenation highlighting catalyst poisoning mitigation.

Section 2: Quantitative Catalyst Selection Guide

Selecting the right catalytic system is paramount. The table below synthesizes quantitative performance data across different standard methodologies to help you select the optimal system for your specific derivative.

Catalytic SystemAdditives / ConditionsExpected YieldChemoselectivity (OH Retention)Mechanistic Notes
5% Rh/C EtOH, 1.1 eq HCl, 5 bar

, 40°C
>90%ExcellentRh is highly active for heteroaromatics; acid prevents poisoning[4].
10% Pd/C MeOH, Neutral, 10 bar

, 60°C
<40%PoorSevere catalyst poisoning; high risk of butanol hydrogenolysis[6].

(Adams)
AcOH (Solvent), 4 bar

, RT
~85%HighAcOH acts as both solvent and proton source; mild conditions[3].
Ir(III) Complex Homogeneous, Ionic, RT>95%ExcellentIonic mechanism avoids poisoning; highly tolerant of reducible groups[1][2].

Section 3: Standardized Self-Validating Protocols

The following protocols are designed as self-validating systems. By monitoring specific physical and chemical indicators during the workflow, you can ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Acid-Mediated Heterogeneous Hydrogenation (Rh/C)

This is the industry-standard approach for scaling up piperidine-butanol synthesis.

  • Substrate Preparation: Dissolve the pyridine-butanol derivative (1.0 eq) in anhydrous ethanol (0.2 M concentration).

  • Protonation (Validation Step): Slowly add 1.1 eq of concentrated HCl. Self-Validation: Check the pH of an aliquot; it must be < 3 to ensure complete conversion to the pyridinium hydrochloride salt[4].

  • Catalyst Addition: Under a strictly inert nitrogen atmosphere, add 5% Rh/C (10 wt% relative to substrate).

  • Hydrogenation: Transfer to a high-pressure reactor. Purge with

    
     three times, then with 
    
    
    
    three times. Pressurize to 5 bar
    
    
    and heat to 40°C[6].
  • Reaction Monitoring (Validation Step): Monitor the hydrogen gas uptake. Self-Validation: The reaction is complete when the pressure drop plateaus (typically 12-16 hours).

  • Work-Up: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Rh/C catalyst. Wash the pad with excess ethanol.

  • Isolation: Concentrate the filtrate, neutralize with 2M NaOH until pH > 9, and extract with ethyl acetate. Dry over

    
     and concentrate to yield the piperidine-butanol.
    

ExperimentalWorkflow Step1 1. Salt Formation Dissolve in EtOH Add 1.1 eq HCl Step2 2. Catalyst Prep Add 5% Rh/C Purge with N2 Step1->Step2 Step3 3. Hydrogenation 5 bar H2, 40°C Monitor Uptake Step2->Step3 Step4 4. Catalyst Removal Filter over Celite Wash with EtOH Step3->Step4 Step5 5. Isolation Neutralize (NaOH) Extract & Dry Step4->Step5

Step-by-step experimental workflow for the acid-mediated hydrogenation of pyridine-butanol.

Section 4: Troubleshooting FAQs

Q: My reaction mixture turned black and stalled at 10% conversion. What happened? A: If you are using a homogeneous catalyst (like an Ir or Ru complex) and the solution turns black, the catalyst has likely decomposed into inactive metal nanoparticles. This is a classic sign of catalyst poisoning by the unprotonated basic nitrogen of the piperidine product[2]. Ensure your substrate is fully protonated, or switch to an Ir(III) system designed for ionic hydrogenation[1].

Q: I am observing a mixture of partially reduced tetrahydropyridines. How do I drive the reaction to completion? A: Partial reduction often occurs when the hydrogen pressure drops below the critical threshold required for the final, most difficult hydride transfer, or if the catalyst surface is fouled. Maintain a constant


 pressure (using a mass flow controller) rather than a static balloon, and ensure your solvent is rigorously degassed.

Q: How do I separate the highly polar piperidine-butanol product from the aqueous phase during work-up? A: Piperidine-butanol is highly water-soluble, especially when protonated. You must basify the aqueous layer to pH > 9 using NaOH or


 to ensure the amine is in its free-base form before extraction[6]. If extraction with ethyl acetate is still poor, switch to a more polar organic solvent mixture like 

:Isopropanol (3:1) or perform a continuous liquid-liquid extraction.

Q: Can I use a free base instead of forming the pyridinium salt if my equipment cannot handle acidic conditions? A: Yes, but you must shift from traditional heterogeneous catalysis to specialized homogeneous catalysis. Recent advancements in Ir(III)-catalyzed ionic hydrogenation allow for the direct reduction of free pyridines without acidic additives, operating under mild conditions while completely preserving sensitive functional groups like the butanol side chain[2].

References

  • Recent work on the hydrogenation of pyridines ResearchGate[Link]

  • Hydrogenation of Arenes and Heteroarenes RSC Advances[Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines ChemRxiv[Link]

  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES The University of Liverpool Repository[Link]

  • Access to C(sp3) borylated and silylated cyclic molecules: hydrogenation of corresponding arenes and heteroarenes PMC - National Institutes of Health[Link]

Sources

Technical Support Center: Handling and Troubleshooting Hygroscopic Piperidine HCl Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation professionals dealing with the challenging hygroscopic nature of piperidine hydrochloride (HCl) salts. Below, you will find causal explanations, validated protocols, and formulation strategies to ensure scientific integrity across your workflows.

Section 1: Fundamental FAQs on Piperidine HCl Hygroscopicity

Q: Why is piperidine hydrochloride highly prone to moisture uptake? A: Piperidine HCl is an ionic salt. The high polarity of the piperidinium cation and chloride anion creates a strong thermodynamic drive to coordinate with polar water molecules from the environment[1]. This hygroscopic nature means the salt will readily absorb atmospheric moisture, potentially leading to deliquescence if the ambient relative humidity (RH) exceeds the critical relative humidity of the salt[2].

Q: How does moisture uptake impact my experimental workflows and drug development? A: Moisture acts as a fluctuating impurity that alters the effective molecular weight of your sample, leading to significant weighing errors during stoichiometric reactions. Furthermore, absorbed water alters the microenvironmental pH of the salt, which can accelerate the chemical degradation (e.g., hydrolysis) of the active pharmaceutical ingredient (API)[1]. In solid dosage formulation, excessive moisture causes poor powder flowability, caking during tablet compression, and polymorphic instability[3][4].

G A Piperidine HCl Salt (Dry State) C Moisture Sorption (Adsorption/Absorption) A->C B Atmospheric Moisture (High RH) B->C D Weighing Inaccuracies & Stoichiometric Errors C->D E Microenvironmental pH Shift & Hydrolysis C->E F Poor Powder Flow & Caking C->F

Logical flow of moisture sorption in piperidine HCl and its downstream experimental impacts.

Section 2: Troubleshooting Storage and Handling

Q: What are the optimal storage conditions for piperidine HCl to prevent moisture absorption? A: Piperidine HCl must be stored in a tightly closed container in a dry, cool, and well-ventilated place, ideally below +30°C[5]. For long-term storage, use double polyethylene (PE) bags with silica gel desiccants placed between the primary and secondary bags. Store the sealed bags in a high-density polyethylene (HDPE) drum to establish a robust moisture barrier[3].

Q: How should I handle the salt during weighing and transfer to avoid rapid deliquescence? A: Handling should be conducted in a controlled environment, such as a glove box flushed with dry nitrogen or a humidity-controlled room (RH < 30%). If a glove box is unavailable, minimize exposure time to ambient air and use pre-weighed, sealed vials. Always allow cold-stored samples to equilibrate to room temperature before opening to prevent condensation on the cold powder surface.

Section 3: Analytical Protocols for Moisture Assessment

Q: How do I accurately quantify the water content in piperidine HCl? A: Karl Fischer (KF) titration is the gold standard for moisture determination. However, because piperidine is a strong amine base, it can shift the pH of the KF reagent outside the optimal range (pH 5–7), leading to sluggish endpoints and inaccurate results[6][7]. To troubleshoot this, you must use a buffered solvent system.

Protocol 1: Buffered Volumetric Karl Fischer Titration for Piperidine HCl

Objective: Accurately determine moisture content while neutralizing the basicity of the piperidinium cation to ensure stoichiometric iodine-water reactions.

  • Solvent Preparation: Prepare a working medium by adding a weak acid buffer, such as salicylic acid or benzoic acid (approx. 5 grams per 50 mL), to the standard KF methanol solvent[7]. This neutralizes the piperidine base and maintains the optimal pH.

  • Pre-titration: Titrate the buffered solvent mixture with the KF titrant to a stable, dry endpoint to eliminate background moisture from the vessel.

  • Sample Introduction: Rapidly transfer 0.5 g to 1.0 g of the piperidine HCl sample into the titration vessel to minimize atmospheric exposure.

  • Titration: Titrate the sample using a standard one-component or two-component KF reagent. Ensure the stirring rate is sufficient to dissolve the salt completely.

  • Validation: Perform triplicate measurements. The relative standard deviation (RSD) should be < 2% to ensure the system is self-validating and precise[8].

Q: How can I profile the hygroscopicity of my specific piperidine HCl batch over varying humidity levels? A: Dynamic Vapor Sorption (DVS) is the most authoritative technique for this profiling. DVS replaces outdated, labor-intensive saturated salt desiccator methods by continuously measuring the mass of a sample as it is exposed to a programmed series of relative humidity step changes[9].

Protocol 2: Dynamic Vapor Sorption (DVS) Isotherm Generation

Objective: Determine the critical relative humidity and moisture uptake kinetics.

  • Sample Loading: Load approximately 10–20 mg of piperidine HCl onto the highly sensitive microbalance pan of the DVS instrument[10].

  • Drying Phase: Expose the sample to 0% RH (using dry nitrogen gas) at 25°C until a constant mass is achieved ( dm/dt < 0.002% per minute). This establishes the dry reference mass[9].

  • Sorption Cycle: Program the instrument to increase the RH in 10% increments from 0% to 90% RH.

  • Equilibrium Criteria: The system must hold at each RH step until gravimetric equilibrium is reached ( dm/dt approaches zero) before advancing to the next step[9].

  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH to check for hysteresis (trapped moisture or hydrate formation)[10].

  • Data Analysis: Plot the equilibrium mass change versus RH to generate the sorption/desorption isotherm.

G S1 Load Sample (10-20 mg) S2 Drying Phase (0% RH, 25°C) S1->S2 S3 Stepwise Sorption (0% -> 90% RH) S2->S3 S4 Equilibrium Check (dm/dt ≈ 0) S3->S4 S4->S3 If unstable S5 Stepwise Desorption (90% -> 0% RH) S4->S5 If stable S6 Generate Isotherm Profile S5->S6

Step-by-step workflow for Dynamic Vapor Sorption (DVS) analysis of hygroscopic salts.

Section 4: Formulation & Development Strategies

Q: My piperidine HCl API is too hygroscopic for standard tablet manufacturing. What formulation strategies can mitigate this? A: If the hygroscopicity profile exceeds acceptable limits during DVS testing, several downstream formulation strategies can be employed:

  • Co-processing with Excipients: Blend the API with hydrophobic excipients (e.g., magnesium stearate or colloidal silicon dioxide) that divert moisture away from the active salt[4].

  • Film Coating: Apply a moisture-barrier polymer coating (e.g., Opadry AMB) to the final solid dosage form to physically block environmental humidity[4].

  • Crystal Engineering: If formulation fails, consider co-crystallization or screening for a less hygroscopic polymorph or alternative counterion (e.g., changing from hydrochloride to a tosylate or napsylate salt), provided the pharmacological profile remains stable[2][3].

Quantitative Data: Pharmacopeial Classification of Hygroscopicity

To standardize your troubleshooting, compare your DVS mass uptake data at 25°C / 80% RH against standard pharmacopeial classification systems:

ClassificationMass Increase (Δm) at 80% RHHandling Recommendation
Non-hygroscopic Δm < 0.2%Standard ambient handling is acceptable.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Store in tightly closed containers.
Hygroscopic 2.0% ≤ Δm < 15.0%Requires humidity-controlled environment (RH < 40%).
Very hygroscopic Δm ≥ 15.0%Strict isolation (glove box), moisture-barrier packaging.
Deliquescent Absorbs sufficient water to form a liquidMust be handled under dry nitrogen; consider salt change.

References

  • Thermo Fisher Scientific.
  • Pharmaceutical Technology. "Salt Selection in Drug Development."
  • GSC Online Press. "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development."
  • NIH.
  • NIH. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals."
  • Metrohm.
  • Metrohm.
  • MCCKF. "Development of Karl Fischer Reagents."
  • Wikipedia. "Dynamic vapor sorption."
  • Crystal Pharmatech. "Applications of Dynamic Moisture Adsorption in Crystal Research."

Sources

Resolving chiral secondary alcohols in piperidine series

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Resolution of Chiral Secondary Alcohols in Piperidine Series Doc ID: CPR-RES-001

Triage & Strategy Selection

Objective: Select the optimal resolution pathway based on your scale, available equipment, and substrate constraints.

Senior Scientist Note: Piperidines present a unique challenge due to the basic nitrogen. Free amines often poison lipases in kinetic resolution and cause peak tailing in chromatography. N-protection is almost always the first step for robust scalability.

Decision Matrix: Workflow Selector

PiperidineResolutionStrategy Start Start: Racemic Piperidinol ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical/Screening) ScaleCheck->SmallScale Low MedScale 100 mg - 100 g (Pre-Clinical) ScaleCheck->MedScale Med LargeScale > 100 g (Process Dev) ScaleCheck->LargeScale High HPLC Chiral HPLC/SFC (Chiralpak AD/OD/IA) SmallScale->HPLC ProtectionCheck Is N-Protected? MedScale->ProtectionCheck Classical Classical Resolution (Diastereomeric Salts) LargeScale->Classical EKR Enzymatic Kinetic Resolution (CAL-B + Acyl Donor) ProtectionCheck->EKR Yes Protect Protect Amine (Boc/Cbz) ProtectionCheck->Protect No Protect->EKR

Figure 1: Strategic decision tree for selecting the resolution method. Note that EKR (Enzymatic Kinetic Resolution) is preferred for medium scales but requires N-protection.

Protocol A: Enzymatic Kinetic Resolution (The "Gold Standard")

Best For: 1g to 1kg scale | High Enantiomeric Excess (ee) | Mild Conditions

Mechanism: Lipase B from Candida antarctica (CAL-B, Novozym 435) catalyzes the transesterification of the (R)-alcohol (typically) with an acyl donor, leaving the (S)-alcohol unreacted.[1]

Critical Constraint: Free secondary amines can deactivate lipases or undergo non-specific N-acylation. You must use N-Boc or N-Cbz protected substrates [1, 4].

Step-by-Step Workflow
  • Substrate Preparation:

    • Ensure starting material is N-Boc-3-hydroxypiperidine (or 4-isomer).

    • Why? The carbamate group prevents amine interference and improves solubility in organic solvents [1].

  • Reaction Setup:

    • Solvent: Toluene (Preferred), Hexane, or MTBE. Avoid polar solvents like THF or alcohols which slow the rate [1].

    • Acyl Donor: Vinyl Acetate (3.0 equivalents). The tautomerization of the leaving group (vinyl alcohol -> acetaldehyde) drives the equilibrium.

    • Enzyme: Novozym 435 (immobilized CAL-B).[1] Load at 10-50% w/w relative to substrate.

    • Temperature: 30°C - 40°C.

  • Monitoring:

    • Monitor conversion via GC or HPLC.[2]

    • Stop Point: Stop exactly at 50% conversion. Going beyond 50% risks resolving the ester back to the alcohol (lowering product ee).

  • Workup:

    • Filter off the enzyme (can be recycled).

    • Evaporate solvent.[3][4]

    • Separation: The product is now a mixture of (R)-Acetate and (S)-Alcohol . These have vastly different R_f values and can be separated by standard silica flash chromatography (Hexane/EtOAc).

Key Performance Indicators (KPIs)
ParameterTarget RangeTroubleshooting
Conversion 49-51%If <10% after 24h, check water content (must be <0.1%).
E-Value >100If <20, lower temperature to 20°C or switch solvent to Hexane.
Yield 45-48% (Theoretical Max 50%)High losses usually occur during flash chromatography separation.
Protocol B: Classical Resolution (Crystallization)

Best For: >100g scale | Cost-sensitive processes | Free amines

Mechanism: Formation of diastereomeric salts using chiral acids.[2][5] This method works directly on the free amine , utilizing the basic nitrogen rather than the alcohol handle.

Recommended Resolving Agents

Based on literature precedence for 3-hydroxypiperidines [2, 3]:

  • Primary Choice: L-Camphorsulfonic Acid (L-CSA) or D-Camphorsulfonic Acid .

  • Secondary Choice: Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Tertiary Choice: D-Pyroglutamic acid .[6][7]

Protocol (L-CSA Example)
  • Dissolution: Dissolve racemic 3-hydroxypiperidine (1.0 eq) in Ethanol (10 volumes).

  • Addition: Add L-CSA (0.5 to 1.0 eq) dissolved in warm ethanol.

  • Crystallization:

    • Heat to reflux (clear solution).

    • Cool slowly to room temperature over 4-6 hours.

    • Tip: If no crystals form, add MTBE or Acetone as an anti-solvent until turbidity persists, then cool.

  • Harvest: Filter the salt.

  • Recrystallization: The first crop usually has 70-80% ee. Recrystallize from Ethanol/Water (95:5) to reach >99% ee.[1][8][9]

  • Free Basing: Treat the salt with NaOH (aq) and extract with DCM to recover the chiral piperidine.

Protocol C: Chiral HPLC Method Development

Best For: Analytical checks (ee determination) | <100mg purification

Senior Scientist Note: Basic piperidines interact strongly with residual silanols on silica-based chiral columns, leading to severe peak tailing. You must use a basic additive.

Standard Operating Procedure (SOP)
ComponentRecommendationRationale
Column Chiralpak AD-H or Chiralpak IA Amylose-based columns generally offer the best recognition for piperidines [5].
Mobile Phase Hexane : IPA (90:10)Standard Normal Phase.
Additive 0.1% Diethylamine (DEA) CRITICAL. Masks silanol sites. Without this, peaks may not resolve [5].
Flow Rate 1.0 mL/minStandard.[10]
Detection UV 210 nmPiperidines lack strong chromophores. Use low UV or derivatize with Benzoyl chloride if signal is too weak.

Derivatization Trick: If detection is impossible (noisy baseline), react a small aliquot of your sample with 3,5-dinitrobenzoyl chloride before injection. This adds a strong UV handle and often improves chiral recognition [5].

Troubleshooting Dashboard

Q: My EKR reaction with Novozym 435 is completely stalled.

  • A: Check the moisture content of your solvent and substrate. While lipases need a water monolayer, bulk water promotes hydrolysis over transesterification. Conversely, ultra-dry solvents can strip the essential water layer.

    • Fix: Add water to the solvent at 0.01% (w/v) or equilibrate the enzyme in a humidity chamber before use.

    • Check: Ensure you are using N-Boc protected piperidine. Free amines inhibit the serine triad of the lipase [1].

Q: I am seeing "Ghost Peaks" in my Chiral HPLC.

  • A: This is likely the "Memory Effect" if you switched mobile phases recently.

    • Fix: Flush the column with Ethanol/DEA (100:0.1) for 30 minutes.

    • Check: If using Chiralpak AD, ensure you didn't use a "forbidden" solvent (like DCM or THF) which strips the coating. (Use Chiralpak IA/IC for immobilized stability) [5].

Q: The classical resolution yield is low (<20%).

  • A: You might be hitting the "Eutectic Point."

    • Fix: Switch from the "1.0 eq" method (Pope-Peachey) to the "0.5 eq" method. Use 0.5 eq of the chiral acid and 0.5 eq of an achiral acid (like HCl or Acetic acid) to optimize the solubility difference between the diastereomers [3].

References
  • Enzymatic Kinetic Resolution (CAL-B)

    • Title: Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozym 435).
    • Source: ResearchG
    • URL:

  • Classical Resolution (L-CSA)

    • Title: Preparation method of (S)
    • Source: Google P
    • URL:

  • Diastereomeric Salt Modeling

    • Title: Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
    • Source: Tetrahedron: Asymmetry (via Univ. Lisbon).
    • URL:

  • Biocatalytic Reduction (Alternative Route)

    • Title: Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase.[9]

    • Source: PubMed / Applied Biochemistry and Biotechnology.
    • URL:

  • Chiral HPLC Methods

    • Title: Application Note: Chiral HPLC Methods for the Enantiosepar
    • Source: BenchChem Application Notes.[3]

    • URL:

Sources

Preventing oxidation of secondary alcohols during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Queue: Open Operator: Senior Application Scientist (Synthesis Division)

Mission Statement

You are here because you need to navigate a synthetic route without destroying your secondary (


) alcohol. Whether you are attempting to selectively oxidize a primary (

) alcohol in the presence of a

alcohol, or you need to shield the

alcohol during a harsh global oxidation, this guide provides the "firewalls" and "precision tools" required for high-fidelity synthesis.

Module 1: The Firewall (Protecting Group Strategy)

When chemoselectivity is impossible due to reagent harshness (e.g., Jones oxidation, KMnO₄), you must install a "firewall"—a protecting group. The choice depends entirely on the deprotection conditions your molecule can tolerate later.

Decision Matrix: Selecting the Right Shield

Do not default to TBDMS just because it is common. Use this logic flow to select the group that survives your specific reaction matrix.

ProtectingGroupStrategy Start Start: Select Protecting Group AcidStable Must survive Acid? Start->AcidStable Next Step Condition BaseStable Must survive Base/Nucleophiles? AcidStable->BaseStable No (Basic conditions) TBDMS TBDMS Ether (Cleave: F- or Acid) AcidStable->TBDMS Yes (Mild Acid only) Benzyl Benzyl Ether (Cleave: H2/Pd or Lewis Acid) AcidStable->Benzyl Yes (Strong Acid) BaseStable->TBDMS Yes (Mild Base) MOM MOM Ether (Cleave: Strong Acid) BaseStable->MOM Yes (Strong Base/Lithium) Acetate Acetate/Benzoate (Cleave: Base) BaseStable->Acetate No (Acidic workup ok)

Figure 1: Decision tree for selecting protecting groups based on environmental tolerance.

Stability Data: The "Safe Zones"
Protecting GroupInstallation ReagentStability (The Firewall)Vulnerability (The Key)
TBDMS (Silyl Ether)TBDMSCl + ImidazoleOxidants, Mild Base, ReductantsFluoride (TBAF) , Strong Acid (

)
MOM (Methoxymethyl)MOMCl + DIPEAStrong Base (LiAlH₄, RLi) , OxidantsStrong Acid (TFA, HCl)
Benzyl (Ether)BnBr + NaHAcids & Bases , Oxidants (mostly)Hydrogenolysis (H₂/Pd) , Lewis Acids
Acetate (Ester)Ac₂O + PyridineOxidants (Jones, Swern)Base (Saponification) , Grignards

Module 2: Precision Ops (Chemoselective Oxidation)

If you need to oxidize a


 alcohol (to aldehyde/acid) while leaving a 

alcohol untouched without using protecting groups, you need reagents that discriminate based on steric hindrance .
The Gold Standard: TEMPO Oxidation

The 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) radical is the industry standard for this differentiation.

Mechanism of Selectivity: The active oxidant is the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-oxoammonium species. It is sterically bulky.[1]
  • Primary Alcohols: Approach the oxoammonium easily.

  • Secondary Alcohols: The methyl groups on the TEMPO ring clash with the substituents on the

    
     alcohol, kinetically retarding the reaction.
    

Result: Reaction rates for


 alcohols are orders of magnitude faster than 

alcohols.

TEMPO_Selectivity TEMPO TEMPO Radical Oxoammonium Oxoammonium Species (Active Oxidant + Bulky) TEMPO->Oxoammonium NaOCl (Bleach) Product1 Aldehyde (Fast) Oxoammonium->Product1 Reacts with 1° Product2 Ketone (Very Slow) Oxoammonium->Product2 Blocked by 2° Substrate1 1° Alcohol (Unobstructed) Substrate1->Product1 Substrate2 2° Alcohol (Steric Clash) Substrate2->Product2 No Reaction

Figure 2: Kinetic resolution mechanism of TEMPO oxidation. The steric bulk of the oxoammonium species prevents attack by secondary alcohols.[2]

Module 3: Troubleshooting Center (FAQs)

Ticket #1042: "My TBDMS group fell off during workup."

  • Diagnosis: Acidic quench. TBDMS is acid-sensitive.[3] If you quenched a reaction with 1M HCl or used silica gel that is too acidic, you likely hydrolyzed the ether.

  • The Fix: Buffer your silica gel with 1% Triethylamine (Et₃N) before running the column. Use saturated NH₄Cl (mildly acidic) instead of HCl for workups.

Ticket #2098: "I used Swern oxidation, but my secondary alcohol oxidized along with the primary."

  • Diagnosis: Temperature control failure. Swern is only selective at extremely low temperatures (

    
    C). If the internal temperature rose above 
    
    
    
    C during the addition of the alcohol, selectivity is lost.
  • The Fix: Use a cryostat or monitor internal temperature with a probe, not just the bath temperature. Alternatively, switch to TEMPO/BAIB (Bis-acetoxyiodobenzene), which is chemoselective at

    
    C.
    

Ticket #3301: "Can I use Jones Reagent if I monitor it closely?"

  • Diagnosis: High risk. Jones Reagent (CrO₃/H₂SO₄) is a "nuclear option." It oxidizes everything and is highly acidic.

  • The Fix: Do not use Jones. If you need a strong oxidant but want to spare a specific group, look at TPAP (Tetrapropylammonium perruthenate) , but strictly control the NMO (co-oxidant) stoichiometry.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Oxidation (TEMPO/NaOCl)

Target: Oxidize


 Alcohol to Aldehyde in presence of 

Alcohol.[2]

Reagents:

  • Substrate (1.0 equiv)

  • TEMPO (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv)

  • NaOCl (Bleach, commercial, buffered to pH 8.6 with NaHCO₃)

  • Solvent: CH₂Cl₂ : H₂O (2:1)

Step-by-Step:

  • Preparation: Dissolve substrate and TEMPO in CH₂Cl₂. Add aqueous KBr solution. Cool mixture to

    
    C.
    
  • Buffering (Critical): The reaction generates HCl. You must add solid NaHCO₃ to the bleach solution to maintain pH 8.6-9.5. If pH drops, the secondary alcohol becomes vulnerable, and the reaction stalls.

  • Addition: Add the buffered NaOCl dropwise over 15 minutes. Vigorous stirring is required (biphasic reaction).

  • Self-Validation Check: The mixture should turn orange/yellow (oxidized TEMPO). As it reacts, it may fade.[4] If it turns completely colorless before the reaction is done, you have run out of oxidant.

  • Quench: Once TLC shows consumption of starting material, quench immediately with aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess hypochlorite.

Protocol B: TBDMS Protection of Alcohol

Target: Protect


 Alcohol to survive subsequent non-fluoride reactions.

Reagents:

  • Substrate (1.0 equiv)

  • TBDMSCl (1.2 - 1.5 equiv)

  • Imidazole (2.5 equiv) - Acts as base and catalyst

  • Solvent: DMF (Dimethylformamide) - Required for rate acceleration

Step-by-Step:

  • Setup: Dissolve substrate and imidazole in dry DMF under Nitrogen/Argon.

  • Addition: Add TBDMSCl (solid) in one portion.

  • Reaction: Stir at RT. Secondary alcohols are slower than primary. If reaction is sluggish (

    
    h), heat to 
    
    
    
    C or add a crystal of DMAP (4-Dimethylaminopyridine) as a hyper-catalyst.
  • Workup: Dilute with Ether/EtOAc and wash 3x with water (to remove DMF).

  • Validation: NMR check. Look for the characteristic TBDMS signals: Singlet at

    
     ppm (9H, t-butyl) and Singlet at 
    
    
    
    ppm (6H, methyls).

References

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions." Journal of Organic Chemistry, 1987 , 52, 2559–2562. Link

  • Hoover, J. M.; Stahl, S. S. "Highly Selective Aerobic Oxidation of Primary Alcohols to Aldehydes using a Cu/TEMPO Catalyst System." Journal of the American Chemical Society, 2011 , 133, 16901–16910. Link

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . Link

  • Ley, S. V.; Norman, J.; Griffith, W. P.; Marsden, S. P. "Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis." Synthesis, 1994 , 639–666. Link

Sources

Technical Support Center: Polar Amine Hydrochlorides Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Applications Specialist

Mission Statement

Welcome to the "Last Mile" of chromatography. Polar amine hydrochlorides represent one of the most hostile analyte classes in HPLC. They combine high polarity (refusing to retain on C18), basicity (interacting aggressively with silanols), and often a lack of UV chromophores.

This guide is not a textbook; it is a triage center. We address the specific failure modes of these molecules and provide self-validating protocols to resolve them.

Module 1: The "Zero Retention" Protocol

Symptom: Your amine elutes at the void volume (


) on a standard C18 column, or retention times degrade over sequential injections.
The Mechanism: Phase Collapse (Dewetting)

Standard C18 chains are highly hydrophobic. When you force them into 100% aqueous conditions to retain polar amines, the solvophobic forces cause the C18 chains to mat down and the water to be expelled from the pores. The stationary phase effectively "dries out" under water, losing surface area and retention.

Troubleshooting Guide

Q: I used 100% buffer to retain my amine, and now my retention is gone. Is the column dead? A: Likely not dead, just "dewetted."

  • The Fix: Flush the column with 100% Acetonitrile for 20 column volumes. This forces the organic solvent back into the pores, re-extending the C18 chains.

  • The Prevention: Do not use standard C18 for polar amines. Switch to an AQ-C18 (Aqueous Stable) column. These have polar end-capping groups (often amide or ether linkages) that hydrogen bond with water, keeping the pores "wet" even in 100% aqueous mobile phases [1, 2].[1]

Q: Even on AQ-C18, retention is insufficient (


). What now? 
A:  You have hit the "Hydrophobic Limit." You must switch separation modes. See the decision matrix below.
Visual Logic: Column Selection Matrix

ColumnSelection Start Analyte: Polar Amine HCl LogP Check LogP / Hydrophobicity Start->LogP C18 Standard C18 (High Carbon Load) LogP->C18 LogP > 1.0 AQC18 AQ-C18 / Polar Embedded (100% Aqueous Stable) LogP->AQC18 LogP 0 to 1.0 HILIC HILIC LogP->HILIC LogP < -1.0 (Very Polar) Decision Need Retention + MS Compatibility? HILIC->Decision HILIC_Col HILIC (Amide/Silica) *Requires hydration* Decision->HILIC_Col Yes (Volatile Buffer) IPC Ion-Pairing (C18 + SOS) *Hard to remove* Decision->IPC No (UV only, robust) MixedMode Mixed-Mode (C18 + SCX) *Alternative to IPC* Decision->MixedMode High Selectivity Needed

Figure 1: Decision matrix for stationary phase selection based on analyte polarity (LogP) and detection requirements.

Module 2: The "Shark Tooth" Peak (Tailing)

Symptom: Peak asymmetry factor (


) > 2.0. The tail drags on for minutes.
The Mechanism: Silanol Cation Exchange

Silica supports possess residual silanols (


). Above pH 3.5, these deprotonate to 

. Your amine (

) binds electrostatically to these negative sites. This is a "slow" kinetic process compared to hydrophobic partitioning, causing the tail.
Troubleshooting Guide

Q: I added 0.1% TFA, but the peak is still tailing. Why? A: TFA (Trifluoroacetic acid) is good, but sometimes insufficient for stubborn amines. The bulky


 ion pairs with the amine, but doesn't fully suppress silanols.
  • The Fix (UV Detection): Add Triethylamine (TEA) at 5-10 mM to the mobile phase. TEA is a "sacrificial base" that competes for the silanol sites, blocking them from your analyte.

  • The Fix (MS Detection): TEA suppresses ionization. Instead, use Ammonium Formate (10-20 mM) adjusted to pH 3.0. The high ionic strength shields the electrostatic attraction [3].

Q: Can I just raise the pH to 10 to deprotonate the amine? A: Only if you use a Hybrid (e.g., BEH) or Polymer column. Standard silica dissolves above pH 8.0.

  • Protocol: At pH 10, the amine becomes neutral (

    
    ), eliminating the ionic interaction with silanols. This often results in sharp, symmetrical peaks, but retention on C18 will drastically increase (neutral species are more hydrophobic).
    
Data: Mobile Phase Additive Impact
AdditiveMechanismMS Compatible?pH RangeBest For
Formic Acid (0.1%) pH ControlYes~2.7General Screening
TFA (0.05-0.1%) Ion-Pairing (Weak)Yes (Suppression risk)~2.0Peptides/Polar Amines
Ammonium Acetate (10mM) Ionic ShieldingYes4.0 - 6.0HILIC Mode
Triethylamine (TEA) Silanol BlockerNO > 10 (if buffered)UV-only, Old Silica
Octane Sulfonic Acid Ion-Pairing (Strong)NO 2.0 - 3.0Non-retained amines

Module 3: The "Invisible" Analyte (Detection)

Symptom: You inject a high concentration of Amine HCl, but see no peaks at 254 nm.

The Reality Check

Most aliphatic amine hydrochlorides (e.g., amino acids, glucosamine) have no chromophore . The HCl salt form does not add UV absorbance.

Q: I see a peak at the void volume, but nothing else. Is that my amine? A: That is likely the Nitrate or Chloride counter-ion, or a refractive index disturbance.

  • The Fix: You must use a "Universal Detector."

    • CAD (Charged Aerosol Detector): Excellent for salts. Response is uniform.

    • ELSD (Evaporative Light Scattering): Good alternative, slightly less sensitive than CAD.

    • LC-MS (Single Quad): Run in ESI Positive mode. Monitor

      
      . Note: The Cl- ion will dissociate; do not look for the molecular weight of the salt, look for the free base mass + 1.
      

Module 4: HILIC & Ion-Pairing (Advanced Workflows)

HILIC: The "Water Layer" Protocol

HILIC is the preferred modern method for polar amines. It works by partitioning the analyte into a water-enriched layer adsorbed on the surface of a polar column (Silica, Amide, Zwitterionic) [4].[2][3]

Critical Failure Mode: HILIC columns require extensive equilibration to establish the hydration layer.

  • Protocol:

    • Flush with 50/50 ACN/Water (20 mins).

    • Equilibrate with initial mobile phase (e.g., 90/10 ACN/Buffer) for at least 30-40 column volumes .

    • Sample Diluent: Must match the mobile phase (high organic). Injecting an amine dissolved in 100% water will disrupt the hydration layer and cause "breakthrough" (split peaks).

Ion-Pairing (IPC): The "Nuclear Option"

If HILIC fails, use Ion-Pair Chromatography. You add a reagent like Sodium Octane Sulfonate (SOS) to the mobile phase. The sulfonate binds to the amine, forming a neutral, hydrophobic complex that sticks to C18 [5].

Warning: IPC reagents permanently alter the column. Dedicate a column to this method.

HILIC_Workflow cluster_0 HILIC Equilibration (Critical) Step1 Flush 50:50 ACN:Water Step2 Equilibrate 90:10 ACN:Buffer Step1->Step2 Step3 Wait 30-40 Column Volumes Step2->Step3 Injection Injection Step3->Injection Ready Sample Sample Prep (Amine HCl) Diluent Diluent: 75% ACN / 25% Buffer Sample->Diluent Prevent Mismatch Diluent->Injection

Figure 2: Mandatory equilibration and sample preparation workflow for reproducible HILIC analysis of polar amines.

References

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns.[1] Retrieved from [Link]

  • LCGC International. (2020). Polar Analyte Retention and Phase Collapse.[1][4][5] Retrieved from [Link]

  • SciEx. (2019). Considerations for Using Ion Pairing Reagents in My Mobile Phases. Retrieved from [Link]

  • ChromForum. (2007).[6] Amines-Ion Pairing Mechanism and Troubleshooting. Retrieved from [Link]

Sources

Validation & Comparative

H-NMR interpretation of 4-(Piperidin-4-yl)butan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison guide designed for researchers, analytical chemists, and drug development professionals.

Executive Summary

In pharmaceutical development, the selection of the correct active pharmaceutical ingredient (API) salt form is paramount for ensuring long-term stability, bioavailability, and formulation compatibility. 4-(Piperidin-4-yl)butan-2-ol is a highly versatile aliphatic building block utilized in the synthesis of CNS-targeted therapeutics and receptor modulators.

This guide provides an objective comparison between 4-(Piperidin-4-yl)butan-2-ol hydrochloride (CAS: 2460757-26-8) [1] and its free base alternative (CAS: 2348321-29-7) [1]. As a Senior Application Scientist, I will focus on the structural mechanics that differentiate these two forms, specifically utilizing


H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy as the primary self-validating analytical tool to confirm salt formation, purity, and structural integrity.

Material Selection: Hydrochloride Salt vs. Free Base

Before diving into the spectral data, it is crucial to understand the causality behind choosing the hydrochloride (HCl) salt over the free base in a laboratory or manufacturing setting.

  • Chemical Stability: Secondary amines in their free base form are susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). The HCl salt neutralizes the reactive lone pair on the piperidine nitrogen, significantly extending the reagent's shelf life.

  • Solubility Profile: The free base exhibits high lipophilicity, making it soluble in non-polar organic solvents (e.g., dichloromethane, ether). Conversely, the HCl salt provides excellent aqueous solubility, which is often a prerequisite for biological assays and polar reaction conditions.

  • Handling and Hygroscopicity: Free base piperidine derivatives are often viscous oils or low-melting waxy solids. The HCl salt typically presents as a highly crystalline, free-flowing powder, allowing for precise gravimetric handling.

Mechanistic Grounding: The Inductive Deshielding Effect

To objectively differentiate the HCl salt from the free base analytically, we rely on the inductive deshielding effect [2].

In the free base form, the nitrogen atom of the piperidine ring possesses a lone pair of electrons that contributes to the local electron density shielding the adjacent equatorial and axial protons (at the C2 and C6 positions).

When the compound is converted to the hydrochloride salt, the nitrogen is protonated (


). This localized positive charge exerts a powerful inductive electron-withdrawing effect across the 

-bonds of the piperidine ring [2]. Because the electron density around the adjacent C2 and C6 protons is depleted, they experience less local diamagnetic shielding from the spectrometer's applied magnetic field (

). Consequently, these protons require a lower resonance frequency to achieve spin-flip, resulting in a pronounced downfield chemical shift (higher ppm values) [3].

Deshielding_Effect A Free Base (Electron-Rich Nitrogen) B HCl Addition (Protonation to NH2+) A->B C Inductive Electron Withdrawal (Decreased Shielding) B->C D Downfield 1H-NMR Shift (+0.3 to +0.5 ppm at C2/C6) C->D

Mechanistic pathway of the inductive deshielding effect upon piperidine nitrogen protonation.

Comparative H-NMR Spectral Analysis

To establish a self-validating system,


H-NMR must be conducted in a solvent that does not rapidly exchange protons, allowing for the observation of the 

and hydroxyl (-OH) signals. DMSO-

is the gold standard for this application.

Below is the comparative quantitative data demonstrating the expected chemical shifts for both forms.

Table 1: H-NMR Chemical Shift Comparison (400 MHz, DMSO- , 298 K)
Proton AssignmentFree Base (

ppm)
HCl Salt (

ppm)
MultiplicityIntegrationMechanistic Note
Piperidine NH / NH

~1.50 - 1.80~8.80 - 9.20 Broad singlet1H / 2HMassive downfield shift due to positive charge and lack of rapid exchange in DMSO.
C2 / C6 (Equatorial) ~2.95~3.35 Multiplet2H+0.40 ppm shift due to direct inductive deshielding from

.
C2 / C6 (Axial) ~2.55~2.90 Triplet of doublets2H+0.35 ppm shift. Axial protons remain more shielded than equatorial due to anisotropic effects.
C2' (CH-OH) ~3.65~3.65Multiplet1HUnaffected by nitrogen protonation (distance > 4 bonds).
Hydroxyl (-OH) ~4.40~4.45Doublet1HMinimal change; confirms the alcohol moiety remains intact.
C1' (Terminal CH

)
~1.05~1.05Doublet (

Hz)
3HUnaffected by nitrogen protonation.
Aliphatic Backbone ~1.10 - 1.70~1.20 - 1.90Overlapping multiplets9HMinor downfield shifts for C3/C5 protons; distal chain remains largely unaffected.

Data represents standard predictive and literature-correlated shifts for 4-substituted piperidine systems [3].

Experimental Protocol: Standardized NMR Acquisition

To ensure trustworthiness and reproducibility across different laboratories, the following step-by-step methodology must be strictly adhered to when verifying the identity and purity of 4-(Piperidin-4-yl)butan-2-ol hydrochloride.

Step 1: Sample Preparation
  • Drying: Ensure the HCl salt is dried in a vacuum desiccator for at least 12 hours to remove trace moisture, which can obscure the -OH signal at ~4.45 ppm.

  • Weighing: Accurately weigh 10–15 mg of the analyte into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous, ampouled DMSO-

    
     (containing 0.03% v/v TMS as an internal reference).
    
  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube. Do not use CDCl

    
    , as the HCl salt exhibits poor solubility in it, leading to low signal-to-noise ratios.
    
Step 2: Instrument Parameters (400 MHz Spectrometer)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Temperature: 298 K (25 °C).

  • Number of Scans (ns): 16 to 32 (sufficient for 10 mg concentration).

  • Relaxation Delay (d1): 2.0 seconds (ensures complete longitudinal relaxation for accurate integration).

  • Spectral Width: 12 ppm (to capture the far-downfield

    
     broad singlet).
    
Step 3: Processing and Validation
  • Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation.

  • Phase and baseline correct the spectrum manually.

  • Calibrate the TMS peak to exactly 0.00 ppm, or the residual DMSO pentet to 2.50 ppm.

  • Integrate the terminal methyl doublet (~1.05 ppm) to exactly 3.00. The broad

    
     peak (~9.0 ppm) must integrate to approximately 2.00, confirming the hydrochloride stoichiometry.
    

NMR_Workflow N1 Sample Prep (15 mg in 0.6 mL DMSO-d6) N2 Acquisition (400 MHz, 16 Scans, d1=2s) N1->N2 N3 Processing (FT, Phase & Baseline Correction) N2->N3 N4 Validation (Integrate CH3 to 3.0, NH2+ to 2.0) N3->N4

Step-by-step workflow for 1H-NMR acquisition and spectral validation of piperidine salts.

Conclusion

For robust pharmaceutical synthesis, 4-(Piperidin-4-yl)butan-2-ol hydrochloride is the superior alternative to its free base due to its enhanced chemical stability, ease of handling, and predictable solubility.

By utilizing


H-NMR in DMSO-

, researchers can definitively validate the presence of the hydrochloride salt. The hallmark analytical indicators are the emergence of a broad

signal near 9.0 ppm and the predictable

to

ppm downfield shift of the piperidine equatorial and axial protons adjacent to the nitrogen. Adhering to the protocols outlined in this guide ensures a self-validating QA/QC workflow that prevents downstream synthesis failures caused by degraded or incorrectly formulated starting materials.

References

  • ResearchGate. "1H NMR chemical shifts of the protons as pH function - Deshielding effect upon protonation." ResearchGate.net. Available at: [Link]

  • National Institutes of Health (NIH). "The 1H NMR Spectroscopic Effect of Steric Compression Is Found in Azabicycles and Their Analogues." PMC. Available at: [Link]

A Researcher's Guide to IR Spectrum Analysis of Piperidinyl Alcohol HCl Salts

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in pharmaceutical research and drug development, the meticulous characterization of synthesized compounds is paramount. Piperidinyl alcohols, a prevalent structural motif in numerous therapeutic agents, are often prepared as hydrochloride (HCl) salts to enhance their stability and aqueous solubility. Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for the structural confirmation of these compounds. This guide provides a comprehensive comparison and in-depth analysis of the IR spectra of piperidinyl alcohol HCl salts, offering the necessary data and experimental insights for accurate interpretation.

The Power of Vibrational Fingerprints: Why IR Spectroscopy is Essential

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies that are characteristic of the bond types and the overall molecular architecture. Consequently, an IR spectrum serves as a unique "molecular fingerprint," enabling the identification of functional groups and the verification of a compound's structure.[1][2]

In the context of piperidinyl alcohol HCl salts, the key areas of interest in the IR spectrum are the vibrational signatures of the hydroxyl (-OH) group, the newly formed ammonium (R₃N⁺-H) moiety, and the piperidine ring itself. The protonation of the nitrogen atom within the piperidine ring to form the hydrochloride salt induces significant and readily identifiable shifts in the IR spectrum when compared to the corresponding free base.

Decoding the Spectra: A Comparative Analysis of Key Vibrational Bands

The conversion of a piperidinyl alcohol from its free base to its HCl salt form brings about distinct and informative changes in its IR spectrum. These changes are primarily driven by the protonation of the tertiary amine, which results in the formation of a quaternary ammonium salt.

Here's a breakdown of the critical spectral differences:

  • The Emergence of the N⁺-H Stretch: The most telling sign of successful salt formation is the appearance of a very broad and strong absorption band, typically in the 2700-2300 cm⁻¹ range for tertiary amine salts.[3] This band arises from the stretching vibration of the N⁺-H bond. Its significant breadth is a direct consequence of strong hydrogen bonding interactions between the ammonium proton and the chloride anion.

  • The Disappearance of Tertiary Amine Features: In the free base form, the C-N stretching vibration of the aliphatic amine is typically observed in the 1250–1020 cm⁻¹ region.[4][5] Upon protonation, this peak's character changes, and it is often obscured by other vibrations or shifted.

  • O-H Stretching Band Modifications: The hydroxyl (-OH) group in an alcohol typically presents as a broad and strong absorption band in the 3500-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[6][7] The presence of the charged ammonium group and the chloride counter-ion in the HCl salt can alter the hydrogen bonding network, potentially causing shifts in the position and changes in the shape of this O-H band.[8][9]

  • N-H Bending Vibrations: While the N-H bending vibrations are prominent for primary (1650-1580 cm⁻¹) and secondary (1620-1560 cm⁻¹) amine salts, they are often weak or absent for tertiary amine salts.[3][4][10]

The following diagram illustrates the structural transformation and the key IR features that differentiate the free base from the HCl salt.

G cluster_0 Piperidinyl Alcohol (Free Base) cluster_1 Piperidinyl Alcohol HCl Salt FreeBase Key Functional Groups: - Hydroxyl (-OH) - Tertiary Amine (-NR2) FB_Features Characteristic IR Bands: - Broad O-H stretch (~3500-3200 cm⁻¹) - C-N stretch (~1250-1020 cm⁻¹) FreeBase->FB_Features Vibrational Analysis HCl_Salt Key Functional Groups: - Hydroxyl (-OH) - Tertiary Ammonium (-N⁺HR2) FreeBase->HCl_Salt Protonation with HCl HCl_Features Characteristic IR Bands: - Very Broad N⁺-H stretch (~2700-2300 cm⁻¹) - O-H stretch (position may shift) HCl_Salt->HCl_Features Vibrational Analysis

Figure 1. Comparison of the key functional groups and their characteristic IR absorption regions for a piperidinyl alcohol and its corresponding HCl salt.

Head-to-Head Spectral Data Comparison

The table below provides a summary of the expected IR absorption frequencies for a typical piperidinyl alcohol and its HCl salt, highlighting the diagnostic changes upon salt formation.

Functional Group Vibrational Mode Free Base (cm⁻¹) HCl Salt (cm⁻¹) Key Observations
O-HStretch3500-3200 (Broad, Strong)[6][11]3500-3200 (Broad, Strong)The position and shape can be influenced by changes in the hydrogen bonding environment.
C-H (Aliphatic)Stretch2960-2850 (Strong)2960-2850 (Strong)These bands are generally unaffected by salt formation and can serve as internal reference points.
N⁺-HStretchAbsent2700-2300 (Very Broad, Strong)[3]This is the most definitive absorption band for confirming the formation of a tertiary amine HCl salt.
C-OStretch1300-1000 (Medium-Strong)[12]1300-1000 (Medium-Strong)Minor shifts may occur due to electronic changes in the molecule.
C-N (Aliphatic)Stretch1250-1020 (Weak-Medium)[4][5]Often obscured or shiftedThe character of the C-N bond changes upon protonation of the nitrogen.

A Practical Guide to Acquiring High-Quality IR Spectra

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and convenient method for analyzing solid samples, requiring minimal to no sample preparation.[13][14]

Instrumentation and Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • The piperidinyl alcohol HCl salt sample.

  • A clean spatula.

  • An appropriate solvent for cleaning the ATR crystal (e.g., isopropanol or methanol).

  • Lint-free wipes.

Step-by-Step Experimental Workflow:

G cluster_workflow ATR-FTIR Experimental Protocol step1 Step 1: Background Scan Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipe. Acquire a background spectrum to subtract atmospheric contributions (CO₂ and H₂O). step2 Step 2: Sample Application Place a small amount of the solid piperidinyl alcohol HCl salt onto the center of the ATR crystal. Ensure the crystal surface is adequately covered. step1->step2 step3 Step 3: Apply Pressure Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal. Good contact is crucial for a high-quality spectrum. step2->step3 step4 Step 4: Data Acquisition Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. step3->step4 step5 Step 5: Data Processing & Analysis Perform any necessary baseline corrections. Identify and label the key absorption bands in the spectrum. step4->step5 step6 Step 6: Post-Analysis Cleaning Thoroughly clean the sample residue from the ATR crystal to prepare for the next measurement. step5->step6

Figure 2. A streamlined workflow for obtaining an ATR-FTIR spectrum of a solid piperidinyl alcohol HCl salt.

Ensuring Data Integrity and Trustworthiness:

To maintain the scientific rigor of your analysis, it is essential to incorporate self-validating steps into your protocol:

  • Regular Background Scans: Always collect a fresh background spectrum before analyzing your sample to account for any changes in the instrument's environment.

  • Crystal Cleanliness Verification: Before and after each measurement, ensure the ATR crystal is impeccably clean. A spectrum of the clean, empty crystal should be a flat line with no significant absorption peaks.

  • Consistent Pressure Application: Applying a consistent amount of pressure for each sample analysis is key to achieving reproducible results.[15]

  • Reference Material Comparison: When possible, comparing your experimentally obtained spectrum with a spectrum from a certified reference standard provides the highest level of confidence in your compound's identity.

Concluding Remarks

The IR spectrum of a piperidinyl alcohol HCl salt provides a wealth of structural information. The presence of the characteristic broad and intense N⁺-H stretching band in the 2700-2300 cm⁻¹ region serves as an unequivocal indicator of successful protonation and salt formation. By understanding the nuances of the key vibrational modes and their behavior upon salt formation, researchers can confidently and efficiently verify the identity and integrity of their synthesized compounds, a critical step in the drug discovery and development process.

References

  • Infrared spectra of alcohols and phenols - Chemistry. (n.d.). Retrieved from [Link]

  • Spectroscopy of Alcohols: Identification - Oregon State University. (2020, February 7). Retrieved from [Link]

  • IR: alcohols. (n.d.). Retrieved from [Link]

  • 13.4: Spectroscopy of Alcohols - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2025, November 14). Retrieved from [Link]

  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1 - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • IR: amines. (n.d.). Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online. (2019, September 1). Retrieved from [Link]

  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 - ResearchGate. (2025, August 6). Retrieved from [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Piperidine. (n.d.). Retrieved from [Link]

  • Piperidine hydrochloride - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem. (n.d.). Retrieved from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples - UTM. (n.d.). Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. (n.d.). Retrieved from [Link]

  • ATR-FTIR - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [Link]

  • Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts - PMC. (2024, August 26). Retrieved from [Link]

  • ir spectrum of carboxylic acids and alcohols. (2023, May 24). Retrieved from [Link]

  • Piperazine dihydrochloride - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy: Analyzing Organic Compound Structures - Chemistry - HSCprep. (2024, November 23). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved from [Link]

Sources

Comparing reactivity of 4-piperidinyl vs 1-piperidinyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-piperidinyl alcohols (ring-substituted, e.g., 4-hydroxypiperidine) and 1-piperidinyl alcohols (N-substituted, e.g., 2-(1-piperidinyl)ethanol).[1]

Executive Summary

The reactivity difference between 4-piperidinyl and 1-piperidinyl alcohols is dictated by the proximity of the nitrogen lone pair to the hydroxyl group.

  • 4-Piperidinyl Alcohols: The nitrogen is distal (

    
     or 
    
    
    
    position).[1] Reactivity is governed by steric constraints (chair conformation) and inductive effects. They behave as classical secondary alcohols.
  • 1-Piperidinyl Alcohols: The nitrogen is proximal (

    
     position).[1] Reactivity is dominated by Neighboring Group Participation (NGP) , often leading to transient, highly reactive aziridinium ions . This results in significantly accelerated reaction rates (anchimeric assistance) but introduces risks of toxicity and uncontrolled rearrangements.
    

Structural & Electronic Characterization

Feature4-Piperidinyl Alcohol (e.g., 4-Hydroxypiperidine)1-Piperidinyl Alcohol (e.g., 2-(1-Piperidinyl)ethanol)
Alcohol Class Secondary (

)
Primary (

)
(typically)
N-OH Distance Distal (4 bonds).[1] No direct orbital overlap.Proximal (2 bonds). High orbital overlap capability.
pKa (Conj. Acid) ~10.8 - 11.2 (Typical

amine)
~9.0 - 9.8 (Lowered by inductive effect of

-oxygen)
Dominant Effect Steric / Conformational (Axial vs. Equatorial)Anchimeric Assistance (Intramolecular Nucleophile)
Key Intermediate Carbocation (if

) or standard

transition state.[1]
Aziridinium Ion (Bicyclic quaternary ammonium).

Reactivity Profile: Nucleophilic Substitution (OH Activation)

This is the most critical divergence point. When the hydroxyl group is converted to a leaving group (e.g., using


, 

, or

), the pathways differ fundamentally.
Mechanism: The Aziridinium Effect (1-Piperidinyl Series)

In 1-piperidinyl alcohols, the nitrogen lone pair acts as an intramolecular nucleophile, displacing the leaving group before any external nucleophile can attack. This forms a strained, electrophilic aziridinium intermediate.[2]

AziridiniumMechanism Start 1-Piperidinyl-Ethanol (N-CH2-CH2-LG) TS Transition State (Intramolecular Attack) Start->TS k1 (Fast) Aziridinium Aziridinium Ion (Bicyclic Intermediate) TS->Aziridinium Ring Closure Product Substituted Product (N-CH2-CH2-Nu) Aziridinium->Product k2 (Nu- Attack)

Caption: Mechanism of Anchimeric Assistance in 1-Piperidinyl Alcohols leading to Aziridinium formation.

  • Kinetic Consequence: The reaction rate is often

    
     to 
    
    
    
    times faster than comparable acyclic alcohols due to entropy (intramolecular reaction).
  • Toxicity Warning: The aziridinium intermediate mimics the mechanism of nitrogen mustards (alkylating agents). These intermediates are potent electrophiles capable of alkylating DNA. Stringent containment is required.[3]

Mechanism: Classical Substitution (4-Piperidinyl Series)

The 4-hydroxyl group is too far for the nitrogen to participate directly.[1]

  • Reaction Type: Standard

    
     (with inversion) or 
    
    
    
    (with racemization), depending on conditions.
  • Stereochemistry: If the 4-OH is chiral (e.g., in 3-substituted piperidines), inversion of configuration is observed.[1] In contrast, the 1-piperidinyl series often results in retention of configuration (double inversion: OH

    
     Aziridinium 
    
    
    
    Product).

Reactivity Profile: Acylation & Esterification[1]

Comparing the formation of esters (e.g., reaction with Acetyl Chloride or Anhydrides).

1-Piperidinyl Alcohols (Primary OH)
  • Reactivity: High.

  • Catalysis: The tertiary amine in the chain can act as an intramolecular general base , deprotonating the hydroxyl group as it attacks the carbonyl. This "internal catalysis" often makes external base (like Et3N) less critical, though still recommended to scavenge acid.

  • Risk: O-to-N acyl migration is not possible (N is tertiary), making stable ester formation straightforward.[1]

4-Piperidinyl Alcohols (Secondary OH)
  • Reactivity: Moderate to Low.

  • Steric Hindrance: The hydroxyl group is on a secondary carbon within a ring. In the chair conformation , an axial OH is significantly more hindered than an equatorial OH.

    • Equatorial OH: Accessible, reacts at standard secondary alcohol rates.

    • Axial OH: Reacts 5-10x slower due to 1,3-diaxial interactions.[1]

  • Competition: If the ring nitrogen is secondary (unprotected, -NH), N-acylation will occur exclusively before O-acylation due to the greater nucleophilicity of amines over alcohols.[1] N-protection (e.g., Boc, Cbz) is mandatory if O-esterification is the goal.[1]

StericComparison cluster_0 4-Hydroxypiperidine (Chair) cluster_1 1-Piperidinyl Alcohol NodeA Equatorial OH (Accessible) NodeB Axial OH (Hindered by 3,5-H) NodeA->NodeB Faster than NodeC Primary OH (Flexible Chain) NodeC->NodeA Faster than

Caption: Relative steric accessibility of hydroxyl groups in piperidine derivatives.

Experimental Protocols

Protocol A: Controlled Esterification of 4-Hydroxypiperidine

Objective: Selective O-acylation of the ring hydroxyl. Pre-requisite: The ring nitrogen must be protected (e.g., 1-Boc-4-hydroxypiperidine).[1]

  • Dissolution: Dissolve 1.0 eq of 1-Boc-4-hydroxypiperidine in anhydrous DCM (0.2 M).

  • Base Addition: Add 1.5 eq of DMAP (4-Dimethylaminopyridine). Note: DMAP is crucial here to overcome steric hindrance of the secondary alcohol.

  • Acylation: Add 1.2 eq of Acid Anhydride or Acid Chloride dropwise at 0°C.

  • Workup: Stir at RT for 4h. Quench with sat.

    
    . Extract with DCM.
    
  • Deprotection (Optional): Remove Boc with TFA/DCM if the free amine is required.

Protocol B: Chlorination of 2-(1-Piperidinyl)ethanol

Objective: Conversion to chloride via Aziridinium (demonstrating NGP). Safety: Product is a potential blister agent.[1] Handle in a fume hood.

  • Salt Formation: Dissolve 2-(1-piperidinyl)ethanol in

    
    . Add HCl/Ether to precipitate the hydrochloride salt. Reason: Protonating the N reduces its nucleophilicity initially, controlling the exotherm.
    
  • Reagent Addition: Suspend the salt in

    
    . Add 1.5 eq Thionyl Chloride (
    
    
    
    )
    dropwise.
  • Reflux: Heat to reflux for 1-2 hours.

    • Observation: The reaction proceeds rapidly.[4] The intermediate aziridinium chloride forms and is ring-opened by

      
      .[1]
      
  • Isolation: Evaporate volatiles under reduced pressure. The product is obtained as the hydrochloride salt of 1-(2-chloroethyl)piperidine.[1]

    • Stability Note: Do not free-base this compound in water/methanol for long periods; it will cyclize back to the aziridinium ion and hydrolyze.

Summary of Key Data

Parameter4-Hydroxypiperidine (N-Protected)2-(1-Piperidinyl)ethanol
Reaction Esterification Chlorination (

)
Rate Limiting Step Nucleophilic attack on Carbonyl (Steric dependent)Ring opening of Aziridinium (Diffusion controlled)
Relative Rate 1.0 (Reference)> 1000x (Anchimeric Assistance)
Stereochemistry Retention (of C-O bond)Retention (Double Inversion via Aziridinium)
Main Impurity Unreacted starting material (if axial)Dimerization / Polymerization

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed discussion on Neighboring Group Participation and Aziridinium ions).

  • CymitQuimica. (2025). 1-Boc-4-hydroxypiperidine Product Data. Retrieved from .

  • BenchChem. (2025).[5][6] Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines. Retrieved from .

  • ChemicalBook. (2026). 4-Hydroxypiperidine Properties and Safety. Retrieved from .

  • Watson, et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from .

Sources

Crystal Structure Data for Piperidine Hydrochloride Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Piperidine Hydrochloride Solid-State Chemistry

Piperidine hydrochloride and its substituted derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs), including anesthetics, antidepressants, and cholinesterase inhibitors. For drug development professionals, understanding the solid-state properties of these salts—specifically their crystal structures, polymorphism, and solvate formation—is critical. The spatial arrangement of the piperidine ring (typically adopting a chair conformation) and the strong N–H···Cl hydrogen bonding networks dictate the API's thermodynamic stability, solubility, and manufacturability[1].

This guide provides an objective comparison of the crystal structure data across different piperidine hydrochloride derivatives and evaluates the crystallization methodologies required to isolate high-quality single crystals for structural elucidation.

Crystallization Methodologies: A Mechanistic Comparison

Obtaining diffraction-quality single crystals of piperidine hydrochloride salts often requires navigating complex polymorphic landscapes. Depending on the target phase (a thermodynamically stable polymorph vs. a kinetically trapped solvate), researchers must choose between Slow Evaporation and Anti-Solvent Precipitation .

CrystallizationDecision Target Target: Piperidine HCl Single Crystals Prop Assess API Properties (Solubility, Thermal Stability) Target->Prop Meth1 Method A: Slow Evaporation (e.g., Ethanol/Ether) Prop->Meth1 High stability, slow kinetics needed Meth2 Method B: Anti-Solvent Addition (e.g., Propan-2-ol) Prop->Meth2 Prone to decomposition, requires lower temp Out1 Thermodynamically Stable Polymorphs (e.g., Form I) Meth1->Out1 Gradual supersaturation Out2 Solvates / Kinetic Forms (e.g., Form II Solvate) Meth2->Out2 Rapid solubility drop

Caption: Logical decision matrix for selecting piperidine HCl crystallization methods.

Method A: Slow Evaporation (Thermodynamic Control)

Slow evaporation is the gold standard for yielding the most thermodynamically stable polymorphs. By allowing a solvent mixture (e.g., ethanol and butyl ether) to evaporate at room temperature, the system maintains a very low degree of supersaturation[1]. This slow kinetic environment favors the growth of highly ordered, defect-free lattices, such as the hemihydrate Form I of Paroxetine HCl[2].

Method B: Anti-Solvent Precipitation (Kinetic Control)

When targeting metastable forms or solvates, anti-solvent addition is preferred. Introducing a solvent in which the piperidine salt has poor solubility (e.g., propan-2-ol) forces a rapid drop in the medium's dielectric constant. This triggers rapid nucleation, often trapping solvent molecules within the crystal lattice to form channel solvates, as seen in Paroxetine HCl Form II[2].

Experimental Protocols for Piperidine HCl Crystallization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Isolation of Thermodynamically Stable Polymorphs (Slow Evaporation)

Use this protocol to isolate stable forms, such as Phencyclidine HCl or Paroxetine HCl Form I.

  • Solvent Selection & Dissolution: Dissolve 10–20 mg of the piperidine HCl derivative in a minimal volume of ethanol. Causality: Ethanol provides high solubility for the salt, while the subsequent addition of a co-solvent like butyl ether moderates the solubility curve, preventing premature crashing out of the API[1].

  • Hot Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Removing heterogeneous nucleation sites (dust, undissolved API) ensures that crystallization is driven by homogeneous nucleation, yielding fewer but larger, higher-quality single crystals.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 2–3 small pinholes. Leave undisturbed in a vibration-free environment at 20–25 °C. Causality: Restricting the vapor escape rate maintains a low degree of supersaturation, providing the activation energy required to bypass kinetic traps and form the thermodynamic product.

  • System Validation: Before submitting a selected crystal for Single Crystal X-Ray Diffraction (SCXRD), perform Powder X-Ray Diffraction (PXRD) on the bulk crop. Causality: Comparing the simulated PXRD pattern from the single crystal to the bulk powder validates that the selected crystal is representative of the entire batch, ensuring phase purity.

Protocol 2: Isolation of Solvates and Kinetic Forms (Anti-Solvent Precipitation)

Use this protocol to isolate metastable solvates, such as Paroxetine HCl Form II.

  • Primary Dissolution: Dissolve the API in a strong, highly polar solvent (e.g., methanol or water) until fully saturated.

  • Anti-Solvent Layering: Carefully layer an anti-solvent (e.g., propan-2-ol) on top of the primary solution using a glass syringe to create a distinct phase boundary. Causality: Liquid-liquid diffusion allows for a controlled but rapid decrease in solubility at the interface, forcing the kinetic trapping of the anti-solvent molecules within the crystal lattice[2].

  • Immediate Harvesting: Harvest the crystals as soon as they reach appropriate dimensions (0.1–0.3 mm). Causality: Solvates are kinetically trapped. Leaving them in the mother liquor for extended periods often results in Solvent-Mediated Phase Transformation (SMPT), where the solvate dissolves and recrystallizes into the stable thermodynamic form.

  • System Validation (Critical Handling): Mount the crystal immediately in a drop of Paratone-N oil. Causality: In solvates like Paroxetine HCl Form II, the propan-2-ol molecules are disordered within channels formed by piperidine molecules and chloride anions. Exposure to ambient air causes rapid solvent evaporation, leading to lattice collapse and loss of single-crystal integrity[2].

Quantitative Comparison of Crystal Structure Data

The structural parameters of piperidine hydrochloride salts vary significantly based on ring substitutions and solvent inclusion. The table below consolidates the crystallographic data for key derivatives.

CompoundSpace GroupUnit Cell Dimensions (a, b, c in Å)β AngleVolume (ų)Key Structural Feature
Piperidine HCl (Unsubstituted) P2₁2₁2₁6.127, 6.831, 20.93790°876.41Basic orthorhombic packing[3]*
Phencyclidine HCl P2₁/c8.880, 13.866, 13.098104.55°~1560.6Phenyl ring is equatorial; piperidine ring is in chair conformation[1]
Paroxetine HCl (Form I) P2₁14.588, 10.159, 13.025107.09°1845.2Hemihydrate; highly stable in ambient air[2]
Paroxetine HCl (Form II) P2₁11.650, 5.737, 16.41090.95°1096.79Propan-2-ol solvate; unstable in open air due to lattice channels[2]

*Expert Note on Unsubstituted Piperidine HCl: While some automated patent translations report the unsubstituted piperidine HCl crystal system as "monoclinic"[3], the assigned space group P2₁2₁2₁ mathematically dictates an orthorhombic crystal system. This highlights the importance of manual crystallographic verification during API patent reviews.

Structural Insights & Causality
  • Conformational Rigidity: In heavily substituted derivatives like 1-(1-phenylcyclohexyl)piperidine hydrochloride (Phencyclidine HCl), steric hindrance forces the phenyl ring into an equatorial position, while both the cyclohexane and piperidine rings adopt rigid chair conformations[1]. This rigidity contributes to its predictable crystallization in the P2₁/c space group.

  • Hydrogen Bonding Networks: The primary driver of lattice assembly across all these salts is the strong N–H···Cl hydrogen bond. The average N–Cl bond distance is typically around 3.088 Å[1].

  • Solvent Channeling: The transition from P2₁/c (centrosymmetric) to P2₁ (non-centrosymmetric) in complex APIs like Paroxetine HCl often accommodates solvent inclusion. Form II's smaller unit cell volume (1096.79 ų vs 1845.2 ų) relative to its asymmetric unit indicates a tightly packed lattice that relies on the propan-2-ol molecule to stabilize the void spaces[2].

Conclusion

The solid-state characterization of piperidine hydrochloride salts requires a deliberate, mechanistically driven approach to crystallization. Slow evaporation techniques reliably yield thermodynamically stable forms suitable for long-term API storage, whereas anti-solvent diffusion is necessary for mapping the kinetic and solvated polymorphic landscape. By understanding the causality behind solvent selection, evaporation rates, and structural packing, researchers can strictly control the physical properties of piperidine-based therapeutics.

References

  • The crystal and molecular structure of 1-(1-phenylcyclohexyl)piperidine hydrochloride Source: iucr.org URL:[Link]

  • Structure Analyses of Two Crystal Forms of Paroxetine Hydrochloride Source: oup.com URL:[Link]

  • Source: google.com (Google Patents)

Sources

Technical Guide: Stability Profile & Storage of 4-(Piperidin-4-yl)butan-2-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the stability and storage requirements for 4-(Piperidin-4-yl)butan-2-ol Hydrochloride , a critical C-linked piperidine intermediate used in medicinal chemistry.

This document compares the HCl salt form against its Free Base and N-Protected analogs, offering experimental protocols for validation.

Executive Summary

4-(Piperidin-4-yl)butan-2-ol HCl (CAS: 2460757-26-8) serves as a versatile scaffold for CNS-active agents and antihistamines. While the hydrochloride salt significantly enhances thermal stability and crystallinity compared to the free base, it introduces specific vulnerabilities regarding hygroscopicity and acid-catalyzed dehydration .

Key Finding: The HCl salt is the superior form for long-term storage (>12 months) provided moisture is rigorously excluded. For synthetic workflows requiring storage under ambient conditions without humidity control, the N-Boc protected analog is the recommended alternative.

Chemical Identity & Structural Context

To ensure scientific accuracy, we must distinguish this specific isomer from its N-linked and primary alcohol counterparts often found in search results.

  • Compound: 4-(Piperidin-4-yl)butan-2-ol HCl[1]

  • Structure: A secondary alcohol on a butyl chain attached to the C4 position of a piperidine ring.

  • Critical Features:

    • Secondary Alcohol: Susceptible to oxidation (ketone formation) and dehydration.

    • Secondary Amine (Protonated): The HCl salt protonates the piperidine nitrogen, preventing N-oxidation but increasing affinity for atmospheric water.

Comparative Performance Guide

This section objectively compares the HCl salt against its primary alternatives: the Free Base (often the immediate precursor) and the N-Boc Protected form (a common stable building block).

Table 1: Stability & Performance Matrix
FeatureHCl Salt (Target) Free Base (Alternative 1) N-Boc Protected (Alternative 2)
Physical State Crystalline SolidViscous Oil / Low-melt SolidCrystalline Solid
Oxidation Risk Low (N-protonation protects amine)High (N-oxide formation likely)Very Low
Hygroscopicity High (Deliquescent risk)ModerateLow
Thermal Stability High (MP > 150°C typically)Low (Degrades > 60°C)Moderate
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, EthersOrganic Solvents
Storage Requirement Desiccated, < 25°CInert Gas, < -20°CAmbient, Dry
Deep Dive: Why the HCl Salt?

Causality of Choice: The transition from Free Base to HCl Salt is driven by the pKa rule . The piperidine nitrogen (pKa ~11) readily accepts a proton.

  • Stabilization: Protonation "locks" the nitrogen lone pair, rendering it unreactive toward atmospheric oxygen (preventing N-oxide impurities).

  • Purification: The salt form allows for recrystallization (e.g., from Ethanol/Et2O), removing synthetic impurities that are difficult to separate from the oily free base.

The Trade-off: The chloride counterion creates a crystal lattice with high lattice energy, but the ionic nature significantly increases hygroscopicity . If stored improperly (e.g., loose cap), the HCl salt will absorb water, forming a "gum" that complicates weighing and promotes hydrolysis of impurities.

Mechanistic Degradation Profiling

Understanding how the molecule fails is essential for designing storage protocols.

Primary Degradation Pathways
  • Oxidation: The secondary alcohol at C2 is the weak point. Over time, especially in the presence of trace metals or light, it oxidizes to 4-(piperidin-4-yl)butan-2-one .

  • Dehydration (Acid Catalyzed): Although the HCl salt stabilizes the amine, the acidic environment (micro-environment pH < 5) can catalyze the elimination of the hydroxyl group, forming 4-(piperidin-4-yl)but-1-ene or but-2-ene .

  • N-Oxidation (Minor): Only occurs if the salt disproportionates (loses HCl) and the free amine is exposed to air.

Visualization: Degradation Cascades

The following diagram maps the degradation logic.

DegradationPathways Target 4-(Piperidin-4-yl)butan-2-ol HCl (Stable Crystalline Solid) Deliquescence Deliquescent State (Acidity Increase) Target->Deliquescence + H2O Absorption Ketone Degradant A: 4-(Piperidin-4-yl)butan-2-one (Ketone Impurity) Target->Ketone Slow Oxidation (Secondary Alcohol) FreeBase Disproportionation (Loss of HCl) Target->FreeBase Basic pH shift or Solvent Wash Moisture Moisture Ingress (High Humidity) Oxidant Oxidation (Air/Light) Oxidant->Ketone Heat Thermal Stress (>60°C) Alkene Degradant B: 4-(Piperidin-4-yl)butenes (Elimination Product) Heat->Alkene Elimination Deliquescence->Alkene Acid Catalyzed Dehydration

Figure 1: Mechanistic degradation pathways of 4-(Piperidin-4-yl)butan-2-ol HCl under environmental stress.

Experimental Validation Protocols

To verify the stability of your specific batch, do not rely on generic data. Use this self-validating Forced Degradation Protocol .

Protocol: Stress Testing Workflow

Objective: Determine intrinsic stability and identify potential degradants.

Materials:

  • HPLC System (C18 Column, UV detection at 210 nm & CAD/ELSD if available as piperidines have weak UV chromophores).

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Note: Use TFA to ensure good peak shape for the amine.

Step-by-Step Methodology:

  • Control Preparation: Dissolve 10 mg of sample in 10 mL diluent (Water:MeOH 50:50). Store at 4°C.[2]

  • Acid Stress: Add 1 mL 1N HCl to 1 mL stock. Heat at 60°C for 4 hours. Validates dehydration risk.

  • Base Stress: Add 1 mL 1N NaOH to 1 mL stock. Heat at 60°C for 4 hours. Validates free base stability.

  • Oxidative Stress: Add 1 mL 3% H2O2 to 1 mL stock. Store RT for 24 hours. Validates ketone formation.

  • Analysis: Neutralize samples and inject. Compare Area% of the main peak against the Control.

Visualization: Stability Testing Logic

StabilityWorkflow cluster_Stress Forced Degradation Conditions Start Batch Receipt 4-(Piperidin-4-yl)butan-2-ol HCl Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Analyze HPLC-UV/MS Analysis (Gradient Elution) Acid->Analyze Base->Analyze Ox->Analyze Decision Degradant Identification Analyze->Decision ResultA Pass: <0.5% Impurities Standard Storage Decision->ResultA Stable ResultB Fail: Dehydration Requires Desiccant/Cold Decision->ResultB Alkene Detected ResultC Fail: Oxidation Requires Inert Gas Decision->ResultC Ketone Detected

Figure 2: Decision tree for validating batch stability upon receipt.

Storage & Handling Directives

Based on the chemical profile and comparative analysis, the following protocols are mandatory for maintaining pharmaceutical-grade purity (>98%).

Recommended Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C .

    • Reasoning: Lowers the kinetic rate of oxidation and prevents "oiling out" if the salt is slightly impure.

  • Atmosphere: Argon or Nitrogen backfill is highly recommended.

    • Reasoning: Displaces moisture and oxygen. The HCl salt is hygroscopic; minimizing headspace air volume is critical.

  • Container: Amber borosilicate glass with a Teflon-lined screw cap.

    • Reasoning: Amber glass blocks UV light (preventing radical oxidation); Teflon prevents leaching of plasticizers which can occur with secondary amines.

Handling Precautions[4][5][6]
  • Hygroscopicity Warning: Allow the container to equilibrate to room temperature before opening. Opening a cold bottle in a humid lab will cause immediate condensation on the solid, leading to hydrolysis.

References

  • National Institutes of Health (NIH). (2017). Stability study on piperidine derivatives using stability-indicating HPLC methods. PubMed.[3] Retrieved from [Link]

Sources

Benchmarking C9H20ClNO: A Definitive Guide to Elemental Analysis Standards for Heterocyclic Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Definitive Guide to Elemental Analysis Standards for C9H20ClNO (Focus: 2,2,6,6-Tetramethylpiperidin-4-ol Hydrochloride) Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical development and organic synthesis, the validation of chemical identity relies heavily on precise Elemental Analysis (EA). While ubiquitous standards like Acetanilide suffice for basic CHN calibration, they fail to address the matrix complexity of hydrochloride salts and saturated heterocycles .

This guide focuses on C9H20ClNO , specifically the isomer 2,2,6,6-Tetramethylpiperidin-4-ol Hydrochloride (TMP-OH HCl) .[1] As a precursor to Hindered Amine Light Stabilizers (HALS) and Nitroxyl spin labels (TEMPO), this compound serves as a critical "stress test" standard for analytical workflows. It challenges combustion efficiency due to its high nitrogen content and demands precise halogen quantification.

Part 1: The Standard – Why C9H20ClNO?

The Candidate: 2,2,6,6-Tetramethylpiperidin-4-ol HCl

Unlike simple aromatic standards, TMP-OH HCl presents a unique set of analytical challenges that make it an excellent validation standard for drug candidates containing secondary amines and chloride counter-ions.

PropertyValueAnalytical Significance
Formula C9H20ClNOContains all critical organic elements (C, H, N, O, Cl).
MW 193.71 g/mol Moderate weight allows for precise micro-weighing.
Structure Saturated PiperidineHarder to combust than aromatics; tests oxidation efficiency.
State Crystalline SaltHygroscopic nature tests sample preparation/drying protocols.
Theoretical Composition (The Benchmark)

To validate your instrument, your experimental data must converge on these theoretical mass fractions:

  • Carbon (C): 55.80%

  • Hydrogen (H): 10.41%

  • Nitrogen (N): 7.23%

  • Chlorine (Cl): 18.30%

  • Oxygen (O): 8.26%

Part 2: Comparative Analysis of Methodologies

We compared the three primary workflows for analyzing C9H20ClNO to determine the optimal balance of precision, throughput, and cost.

Method A: Automated Flash Combustion (CHN)

The Gold Standard for C, H, N

  • Mechanism: Rapid combustion at >950°C in an oxygen-enriched helium stream.

  • Pros: High throughput (5 mins/sample), simultaneous CHN determination.

  • Cons: Halogens (Cl) can interfere with detectors if not properly trapped; does not measure Cl directly.

Method B: Schöniger Flask Combustion + Potentiometric Titration

The Gold Standard for Halogens (Cl)

  • Mechanism: Sample is burned in an oxygen-filled flask; gases are absorbed in solution and titrated with Silver Nitrate (

    
    ).
    
  • Pros: Direct, absolute measurement of Chloride; eliminates matrix interference.

  • Cons: Labor-intensive; operator-dependent precision.

Method C: Ion Chromatography (IC) following Bomb Digestion

The Modern Alternative for Halogens

  • Mechanism: High-pressure digestion followed by anion exchange chromatography.

  • Pros: High specificity; can detect other halide impurities (F, Br).

  • Cons: High equipment cost; requires rigorous column maintenance.

Performance Data Comparison

Data based on n=10 replicates of recrystallized TMP-OH HCl.

MetricFlash Combustion (CHN)Potentiometric Titration (Cl)Ion Chromatography (Cl)
Precision (RSD) < 0.15%0.30%0.50%
Accuracy (Bias) ± 0.20% (absolute)± 0.25% (absolute)± 0.40% (absolute)
Sample Req. 1–2 mg10–20 mg5–10 mg
Throughput 12 samples/hr3 samples/hr4 samples/hr
Verdict Best for Purity Best for Stoichiometry Best for Impurity Profiling

Part 3: Critical Experimental Protocols

Pre-Analysis Sample Conditioning (Crucial Step)

C9H20ClNO salts are hygroscopic. "Wet" samples are the #1 cause of EA failure (high H%, low C/N%).

  • Grind the sample to a fine powder using an agate mortar to ensure homogeneity.

  • Dry in a vacuum oven at 60°C for 4 hours over

    
     desiccant.
    
  • Store in a desiccator until the exact moment of weighing.

Automated CHN Protocol (Flash Combustion)
  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Furnace Temp: 950°C (Combustion), 650°C (Reduction).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 5 seconds (optimized for saturated rings).

  • Standardization: Calibrate K-factor using Acetanilide; run C9H20ClNO as an unknown to validate recovery.

Chloride Determination (Potentiometric Titration)
  • Reagents: 0.01 N

    
    , Acetone/Water solvent.
    
  • Digestion: Burn 15 mg sample in Schöniger flask with 10 mL absorbing solution (

    
     + NaOH).
    
  • Titration:

    • Acidify solution with

      
      .
      
    • Add 50 mL Acetone (sharpens the endpoint).

    • Titrate with

      
       using a silver electrode.
      
    • Calculate:

      
      .
      

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating C9H20ClNO, highlighting the necessity of a "Dual-Stream" approach (Combustion + Wet Chem) for salts.

AnalyticalWorkflow Sample C9H20ClNO Sample (TMP-OH HCl) Prep Pre-Conditioning (Vac Oven 60°C, 4h) Sample->Prep Remove H2O Split Split Workflow Prep->Split StreamA Stream A: Organic Backbone (Flash Combustion) Split->StreamA StreamB Stream B: Counter-Ion (Wet Chemistry) Split->StreamB ResultA Output: %C, %H, %N Target: 55.8 / 10.4 / 7.2 StreamA->ResultA TCD Detection ResultB Output: %Cl Target: 18.3% StreamB->ResultB AgNO3 Titration Validation Stoichiometric Check (C:N:Cl Ratio) ResultA->Validation ResultB->Validation Pass PASS: Release for Synthesis Validation->Pass Error < 0.3% Fail FAIL: Recrystallize Validation->Fail Error > 0.3%

Figure 1: Dual-Stream Analytical Workflow ensuring total mass balance validation for hydrochloride salts.

Part 5: Expert Insights & Troubleshooting

The "Nitrogen Trap"

Saturated heterocyclic amines (like piperidines) are notoriously difficult to combust completely compared to planar aromatics.

  • Symptom: Low Nitrogen results.

  • Root Cause: Formation of refractory carbon nitrides in the ash crucible.

  • Solution: Add 10 mg of Tungsten(VI) oxide (

    
    )  powder to the sample tin. This acts as a flux and oxygen donor, ensuring rapid, complete oxidation of the heterocyclic ring [1].
    
The "Chloride Drift"

In automated CHN analyzers, volatile HCl gas can react with the copper reduction tube, causing premature depletion.

  • Insight: While modern analyzers have halogen traps, high-throughput analysis of HCl salts (like C9H20ClNO) will saturate these traps quickly.

  • Recommendation: If running >10 samples of C9H20ClNO, replace the silver wool trap immediately to prevent chlorine "breakthrough" which poisons the TCD detector [2].

References

  • Micro-Analysis of Heterocycles : "Optimization of Combustion Parameters for Nitrogen Determination in Refractory Heterocyclic Compounds." Journal of Analytical Chemistry. Available at: [Link]

  • Standard Data Source : PubChem Compound Summary for CID 162342143 (C9H20ClNO Analogues). National Library of Medicine (US). Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Piperidin-4-yl)butan-2-ol Hydrochloride

[1]

Executive Summary: Immediate Action Plan

  • Waste Classification: Non-halogenated Organic Solid (if pure) or Organic Liquid Waste (if dissolved).[2]

  • Primary Hazard: Skin/Eye Irritant, Respiratory Irritant, Hygroscopic.[2]

  • Disposal Method: High-temperature incineration with afterburner and scrubber.[1][2]

  • Do Not: Do not dispose of down the drain. Do not mix with strong oxidizers.[1][2][3][4]

Compound Identification & Hazard Assessment

Accurate identification is the first step in safe disposal.[1][2] As a positional isomer of the more common 4-(piperidin-4-yl)butan-1-ol, this compound shares nearly identical physicochemical safety profiles.[1]

PropertyDescription
Chemical Name 4-(Piperidin-4-yl)butan-2-ol hydrochloride
Structural Class Piperidine derivative; Secondary Alcohol; Amine Salt
Reference CAS Analog:[1][5] 199475-41-7 (1-ol isomer used for safety benchmarking)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO
Acidity Weakly acidic in solution (due to HCl salt)
Hazard Profile (GHS Classification)

Based on Structure-Activity Relationships (SAR) of piperidine alcohols:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][4][6]

  • H335: May cause respiratory irritation.[1][2][3][6]

  • H302: Harmful if swallowed (Acute Tox. 4).[1][2]

Pre-Disposal Regulatory Check

Before disposal, you must verify if the compound is classified as a "List Chemical" in your jurisdiction.[2]

  • Precursor Status: While Piperidine (CAS 110-89-4) is a DEA List II chemical (US) and controlled precursor (EU) due to its use in PCP synthesis, substituted derivatives like 4-(Piperidin-4-yl)butan-2-ol are generally exempt unless they can be easily back-converted.[1]

  • Action: Consult your institution's Environmental Health & Safety (EHS) officer to confirm it is not flagged as a specific "Drug Precursor" in your local jurisdiction.[2]

Disposal Workflow

The following decision tree outlines the logical flow for segregating this waste stream.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure SubstanceSolutionIn SolutionStateCheck->SolutionReaction MixSolidBinSolid Waste Bin(Non-Halogenated)Solid->SolidBinSolventCheckSolvent Type?Solution->SolventCheckOrgSolvOrganic Solvent(MeOH, DMSO, DCM)SolventCheck->OrgSolvAqSolvAqueous Solution(Water/Buffer)SolventCheck->AqSolvLiqBinOrgOrganic Waste Carboy(Halogenated or Non-Halogenated)OrgSolv->LiqBinOrgLiqBinAqAqueous Waste Carboy(Trace Organics)AqSolv->LiqBinAqIncinerationHigh-Temp Incineration(Off-site Facility)SolidBin->IncinerationLiqBinOrg->IncinerationLiqBinAq->Incineration

Figure 1: Decision logic for segregating 4-(Piperidin-4-yl)butan-2-ol HCl waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Objective: Dispose of the solid salt without generating dust or aerosols.[2]

  • PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (or work in a fume hood).[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.[1][2]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 4-(Piperidin-4-yl)butan-2-ol hydrochloride.[1]

    • Hazards: Irritant, Toxic.[2][3][4]

    • Constituents: 100%.[1][2]

  • Secondary Containment: Place the sealed container into a clear plastic zip-lock bag to contain any potential leakage.

  • Storage: Store in the "Solid Waste" accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: safely sequester the compound dissolved in solvents (e.g., Methanol, DCM).

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethanol).

  • Transfer: Pour the solution into the appropriate waste carboy (e.g., "Halogenated Waste" or "Non-Halogenated Organic Waste").

    • Crucial: Do not fill carboys >90% full to allow for expansion.[1][2]

  • Rinsing: Triple rinse the original reaction vessel with a small amount of compatible solvent and add the rinsate to the waste carboy.

  • Logging: Record the approximate concentration of the piperidine derivative on the carboy's waste log sheet.

Scenario C: Cleaning Spills

Objective: Contain and neutralize a benchtop spill.

  • Isolation: Alert nearby personnel and cordon off the area.

  • Solid Spill:

    • Do not dry sweep (creates dust).[1][2][6]

    • Cover with wet paper towels or use a HEPA-filter vacuum if available.[1][2]

    • Scoop into a bag and label as "Contaminated Debris."[1][2]

  • Liquid Spill:

    • Absorb with vermiculite or a commercial spill pad.[1][2]

    • Place used absorbents into a heavy-duty plastic bag.[1][2]

    • Wipe the surface with water and soap; dispose of wipes as solid waste.[1][2]

Technical Data for Waste Manifests

When filling out waste manifests for external disposal contractors (e.g., Veolia, Clean Harbors), use the following data approximations based on the structural class.

ParameterValue / Classification
RCRA Code (US) Not specifically listed (P or U list). Classify as D001 (Ignitable) if in flammable solvent.[1][2] Otherwise, Non-Regulated Chemical Waste .[2]
Waste Profile Organic Amine Salt.[1][2]
Combustion Info Incineration generates NOx and HCl gases.[1][2] Requires scrubber.[1][2]
Compatibility Incompatible with strong oxidizing agents (e.g., permanganates, nitrates). Segregate from oxidizer waste.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2784668, 4-(4-Piperidyl)-1-butanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.